Technical Documentation Center

8-(Trifluoromethyl)quinoline-4-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-(Trifluoromethyl)quinoline-4-carbonitrile
  • CAS: 2055119-28-1

Core Science & Biosynthesis

Foundational

physicochemical characteristics of 8-(Trifluoromethyl)quinoline-4-carbonitrile

An In-Depth Technical Guide to the Physicochemical Characteristics of 8-(Trifluoromethyl)quinoline-4-carbonitrile Introduction: A Framework for Characterization The quinoline scaffold is a cornerstone in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 8-(Trifluoromethyl)quinoline-4-carbonitrile

Introduction: A Framework for Characterization

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The strategic introduction of substituents such as the trifluoromethyl (CF₃) group and the carbonitrile (-CN) moiety can profoundly influence a molecule's physicochemical properties. The CF₃ group is known to enhance metabolic stability, lipophilicity, and binding affinity, while the nitrile group can act as a hydrogen bond acceptor and a versatile synthetic handle.[2]

This document serves as a comprehensive technical guide to the . As this compound is not extensively documented in publicly available literature, this guide establishes a predictive and methodological framework. It combines theoretical predictions based on the known effects of its constituent functional groups with detailed, field-proven experimental protocols required for its empirical characterization. This approach is designed for researchers, scientists, and drug development professionals who require a robust system for evaluating novel chemical entities.

Section 1: Molecular Structure and Predicted Properties

A thorough understanding of a molecule's structure and its fundamental computed properties is the first step in any characterization workflow. These data provide the basis for interpreting subsequent experimental results.

Chemical Structure

The structure consists of a quinoline ring system substituted at the 8-position with a trifluoromethyl group and at the 4-position with a carbonitrile group. The strong electron-withdrawing nature of both substituents is expected to significantly impact the electron density distribution across the aromatic system, influencing its reactivity and intermolecular interactions.

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

  • Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent (e.g., water, phosphate buffer, ethanol) in a sealed glass vial. [3]2. Equilibration: Agitate the vial in a temperature-controlled shaker bath for an extended period (typically 24-72 hours) to ensure equilibrium is reached. [3]3. Phase Separation: Separate the undissolved solid from the solution. This is best achieved by first centrifuging the vial to pellet the solid, then carefully drawing off the supernatant and filtering it through a 0.45 µm chemically inert filter (e.g., PTFE) to remove any remaining particulates. [3]4. Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC, against a prepared calibration curve. [3]5. Reporting: Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the industry-standard technique for assessing the purity of pharmaceutical compounds due to its high sensitivity, selectivity, and reproducibility. [4]A reverse-phase (RP-HPLC) method is most appropriate for this compound, separating components based on their hydrophobicity. A C18 column is a robust starting point for method development. [4]

  • Instrumentation: Utilize an HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector. [4]2. Chromatographic Conditions (Starting Point):

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). [4] * Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water. [5] * Mobile Phase B: Acetonitrile (ACN). [4] * Gradient: A linear gradient from 5% B to 95% B over 20 minutes can be used for initial method development to separate the main peak from potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Monitor at a wavelength where the compound shows maximum absorbance (determined by UV-Vis scan).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable diluent (e.g., 50:50 ACN:Water) at a concentration of approximately 1 mg/mL. Prepare a working sample by diluting this to ~0.1 mg/mL. [4]4. Analysis: Inject the sample solution into the HPLC system.

  • Data Analysis: Integrate the area of all peaks detected in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. A robust method must be able to separate the main compound from all potential synthesis impurities and degradation products. [6]

Conclusion

8-(Trifluoromethyl)quinoline-4-carbonitrile is a molecule of significant interest due to the combined influence of its quinoline core and powerful electron-withdrawing substituents. While empirical data is not yet widely published, this guide provides a comprehensive framework for its characterization. The predictive spectral and physical properties outlined herein, based on established chemical principles, serve as a benchmark for analysis. By diligently applying the detailed experimental protocols for NMR, IR, and mass spectrometry, researchers can achieve unambiguous structural confirmation. Furthermore, the methodologies for determining melting point, solubility, and HPLC purity provide a self-validating system to ensure the quality and integrity of the compound, paving the way for its potential application in research and development.

References

  • Vedantu. "Melting Point Determination of Organic Compounds: Chemistry Guide." Available at: [Link].

  • Scribd. "Procedure for Determining Solubility of Organic Compounds." Available at: [Link].

  • Unknown. "Solubility test for Organic Compounds." Available at: [Link].

  • ACS Publications. "Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines." Available at: [Link].

  • BYJU'S. "Determination Of Melting Point Of An Organic Compound." Available at: [Link].

  • Unknown. "Experiment: Solubility of Organic & Inorganic Compounds." Available at: [Link].

  • MDPI. "Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry." Available at: [Link].

  • Unknown. "Exp 1 - Melting Points." Available at: [Link].

  • Repository. "Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives." Available at: [Link].

  • Google Books. "Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter.
  • TSI Journals. "1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value." Available at: [Link].

  • ResearchGate. "13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 )." Available at: [Link].

  • Dove Medical Press. "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species." Available at: [Link].

  • ACS Publications. "Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy." Available at: [Link].

  • NIH. "Physics-Based Solubility Prediction for Organic Molecules - PMC." Available at: [Link].

  • SSERC. "Melting point determination." Available at: [Link].

  • RSC Publishing. "Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes." Available at: [Link].

  • Unknown. "DETERMINATION OF MELTING POINTS." Available at: [Link].

  • DTIC. "Mass Spectrometry of Heterocyclic Compounds." Available at: [Link].

  • Scribd. "Nitrile IR Spectroscopy Overview | PDF." Available at: [Link].

  • Anasazi Instruments. "Active Nuclei Fluorine-19 NMR Spectroscopy." Available at: [Link].

  • KOPS. "Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes." Available at: [Link].

  • AZoM. "Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds." Available at: [Link].

  • CORE. "Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities." Available at: [Link].

  • SIELC. "Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column." Available at: [Link].

  • NIH. "Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC." Available at: [Link].

  • Unknown. "(PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives." Available at: [Link].

  • Spectroscopy Online. "Organic Nitrogen Compounds IV: Nitriles." Available at: [Link].

  • NIH. "HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC." Available at: [Link].

  • Medwin Publishers. "Phytochemical Screening by FTIR Spectroscopic Analysis in the Methanolic Extracts Coffee (C. Arabica. L) to Seeds and." Available at: [Link].

  • Fiveable. "Spectroscopy of Carboxylic Acids and Nitriles | Organic... | Fiveable." Available at: [Link].

  • DergiPark. "Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline." Available at: [Link].

  • ResearchGate. "(PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline." Available at: [Link].

Sources

Exploratory

An In-depth Technical Guide to 8-(Trifluoromethyl)quinoline-4-carbonitrile

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic introduction of a trifluoromethyl (CF₃) group can profoundly enhance a m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic introduction of a trifluoromethyl (CF₃) group can profoundly enhance a molecule's pharmacological profile by improving metabolic stability, lipophilicity, and target binding affinity.[1][2] This guide provides a comprehensive technical overview of 8-(Trifluoromethyl)quinoline-4-carbonitrile, a specialized heterocyclic compound with significant potential in drug discovery and materials science. While a dedicated CAS number for this specific molecule is not prominently listed in major chemical databases, indicating its status as a novel or specialized research compound, this document outlines its core characteristics, a robust proposed synthesis pathway, chemical reactivity, and potential applications. The methodologies and insights presented herein are synthesized from established chemical principles and data from closely related structural analogs, providing a scientifically grounded framework for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The unique arrangement of the electron-withdrawing trifluoromethyl group at the C8 position and the cyano group at the C4 position imparts distinct electronic and steric properties to the quinoline core. These substitutions are expected to influence the molecule's reactivity, solubility, and interactions with biological targets.

Chemical Structure:

Caption: Structure of 8-(Trifluoromethyl)quinoline-4-carbonitrile.

Table 1: Predicted Physicochemical Properties
PropertyValueSource/Method
CAS Number Not Assigned-
Molecular Formula C₁₁H₅F₃N₂Calculated
Molecular Weight 234.17 g/mol Calculated
Appearance Predicted: White to off-white solid[1]
Predicted LogP 2.5 - 3.5Estimation based on analogs
Predicted pKa 1.0 - 2.0 (Conjugate Acid)Estimation based on analogs[1]
Predicted Melting Point 150 - 180 °CEstimation based on analogs

Proposed Synthesis Pathway

The synthesis of 8-(Trifluoromethyl)quinoline-4-carbonitrile can be logically approached through a multi-step pathway starting from commercially available precursors. The key is the strategic formation of the 8-(trifluoromethyl)quinoline core, followed by the introduction of the carbonitrile functionality at the 4-position. The most plausible precursor for this synthesis is 8-(Trifluoromethyl)quinolin-4-ol (CAS: 23779-96-6), which is commercially available.[3]

The proposed pathway involves three main stages:

  • Chlorination of the 4-hydroxyl group: Conversion of the 4-quinolinol to a 4-chloroquinoline. This is a standard and high-yielding transformation that activates the 4-position for subsequent nucleophilic substitution.

  • Cyanation of the 4-chloroquinoline: Introduction of the carbonitrile group by displacing the chloride with a cyanide salt. This reaction is often mediated by a transition metal catalyst, such as palladium, to ensure efficiency.

SynthesisWorkflow start 8-(Trifluoromethyl)quinolin-4-ol (CAS: 23779-96-6) intermediate 4-Chloro-8-(trifluoromethyl)quinoline start->intermediate  POCl₃ or SOCl₂  Reflux product 8-(Trifluoromethyl)quinoline-4-carbonitrile intermediate->product  KCN or Zn(CN)₂  Pd(0) catalyst, Solvent, Heat

Caption: Proposed synthetic workflow for 8-(Trifluoromethyl)quinoline-4-carbonitrile.

Detailed Experimental Protocol: Proposed Synthesis

PART A: Synthesis of 4-Chloro-8-(trifluoromethyl)quinoline

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 8-(Trifluoromethyl)quinolin-4-ol (1.0 eq).

  • Reagent Addition: Cautiously add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask at room temperature. The reaction is exothermic.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-Chloro-8-(trifluoromethyl)quinoline.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure intermediate.

PART B: Synthesis of 8-(Trifluoromethyl)quinoline-4-carbonitrile

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (nitrogen or argon), combine 4-Chloro-8-(trifluoromethyl)quinoline (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).

  • Solvent Addition: Add a dry, degassed solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Washing: Wash the filtrate with water and brine to remove the solvent and any remaining salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the final product, 8-(Trifluoromethyl)quinoline-4-carbonitrile.

Chemical Reactivity and Derivatization Potential

The presence of the nitrile and trifluoromethyl groups on the quinoline ring system provides several avenues for further chemical modification. The understanding of this reactivity is crucial for its application as a versatile building block in synthetic chemistry.

  • Nitrile Group Transformations: The carbonitrile moiety is a versatile functional group. It can be:

    • Hydrolyzed to a carboxylic acid (8-(Trifluoromethyl)quinoline-4-carboxylic acid) under acidic or basic conditions. This opens pathways to amides, esters, and other carboxylic acid derivatives.

    • Reduced to a primary amine (4-(aminomethyl)-8-(trifluoromethyl)quinoline) using reducing agents like lithium aluminum hydride (LiAlH₄).

    • Converted to a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry, by reaction with azides.

  • Quinoline Ring Reactivity:

    • The quinoline nitrogen is basic and can be quaternized with alkyl halides.

    • The aromatic rings can undergo further electrophilic or nucleophilic aromatic substitution, although the positions will be directed by the existing substituents. The CF₃ group is strongly deactivating.

Reactivity core 8-(CF₃)quinoline-4-carbonitrile acid Carboxylic Acid Derivative core->acid  Hydrolysis (H⁺/OH⁻) amine Aminomethyl Derivative core->amine  Reduction (e.g., LiAlH₄) tetrazole Tetrazole Derivative core->tetrazole  NaN₃, H⁺ n_oxide N-Oxide Derivative core->n_oxide  Oxidation (e.g., m-CPBA)

Caption: Potential derivatization pathways for 8-(Trifluoromethyl)quinoline-4-carbonitrile.

Potential Applications in Research and Drug Development

The 8-(Trifluoromethyl)quinoline-4-carbonitrile scaffold is a promising starting point for the development of novel bioactive compounds and functional materials.

  • Medicinal Chemistry: The trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly different electronic properties. It can increase metabolic stability by blocking sites of oxidative metabolism and improve membrane permeability and binding affinity due to its high lipophilicity.[1][4] Quinoline derivatives are known to possess a wide range of biological activities, including antimalarial, anticancer, and anti-infective properties.[5][6] This scaffold can serve as a key intermediate for synthesizing libraries of compounds for high-throughput screening.

  • Materials Science: Quinoline derivatives are used in the development of fluorescent probes and advanced materials.[6] The unique electronic properties of this molecule could be exploited in the design of novel organic light-emitting diodes (OLEDs) or chemical sensors.

Safety and Handling

As a research chemical, 8-(Trifluoromethyl)quinoline-4-carbonitrile should be handled with appropriate safety precautions.

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicology: The toxicological properties have not been fully investigated. Aromatic nitriles can be toxic, and fluorinated compounds may have unique biological effects. Avoid inhalation, ingestion, and skin contact.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids/bases.

Protocol: Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Method: Shake-Flask Method (OECD Guideline 107)

  • System Preparation: Prepare a two-phase system of n-octanol and water. Mutually saturate the two solvents by shaking them together vigorously in a separatory funnel for 24 hours, followed by separation.[1]

  • Sample Preparation: Prepare a stock solution of 8-(Trifluoromethyl)quinoline-4-carbonitrile in n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a centrifuge tube, add a precise volume of the n-octanol stock solution and a precise volume of the water phase (e.g., 5 mL of each).

  • Equilibration: Cap the tube and shake vigorously for at least 30 minutes to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the n-octanol and water phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the LogP value using the following formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])

References

  • Mąkosza, M., & Sośnicki, J. (2003). New Simple Synthesis of Quinoline-4-carbonitriles. Synlett, 2003(12), 1755-1757. (URL not available)
  • ResearchGate. (n.d.). Green synthesis of quinoline-4-carboxylic acid derivatives using silica sulfuric acid as an efficient catalyst. Retrieved February 28, 2026, from [Link]

  • ResearchGate. (n.d.). C8-amidation of quinoline N-oxides with trifluoroacetamide. Retrieved February 28, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. Retrieved February 28, 2026, from [Link]

  • Institute for Basic Science. (2014). Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C-H Activation. Retrieved February 28, 2026, from [Link]

  • Wikipedia. (n.d.). Trifluoromethylation. Retrieved February 28, 2026, from [Link]

  • PubMed. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction. Retrieved February 28, 2026, from [Link]

  • ACS Omega. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. Retrieved February 28, 2026, from [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved February 28, 2026, from [Link]

  • PMC. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Retrieved February 28, 2026, from [Link]

Sources

Foundational

Stability and Reactivity of 8-(Trifluoromethyl)quinoline-4-carbonitrile: A Comprehensive Technical Guide

As a Senior Application Scientist, evaluating the physicochemical behavior of fluorinated N-heterocycles is central to optimizing downstream synthetic workflows. 8-(Trifluoromethyl)quinoline-4-carbonitrile is a privilege...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the physicochemical behavior of fluorinated N-heterocycles is central to optimizing downstream synthetic workflows. 8-(Trifluoromethyl)quinoline-4-carbonitrile is a privileged, highly functionalized building block. The strategic placement of the trifluoromethyl (–CF₃) group at the 8-position and the carbonitrile (–CN) at the 4-position creates a unique push-pull electronic environment.

This whitepaper dissects the thermodynamic stability, electronic causality, and reactivity profile of this molecule, providing self-validating protocols for its application in drug discovery and materials science.

Electronic Causality and Structural Integrity

The stability and reactivity of 8-(Trifluoromethyl)quinoline-4-carbonitrile are dictated by the synergistic electronic effects of its substituents, which significantly alter the electron density of the parent quinoline system[1].

  • The Quinoline Core: Naturally electron-deficient (π-deficient), the quinoline ring resists electrophilic aromatic substitution but is highly primed for nucleophilic attack.

  • The 8-Trifluoromethyl Group: The –CF₃ group exerts a powerful inductive (–I) electron-withdrawing effect. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), significantly enhancing the molecule's oxidative stability[1]. Furthermore, its presence at the 8-position provides a steric shield that blocks cytochrome P450-mediated metabolism, a critical feature for pharmacokinetic optimization in pharmaceutical derivatives[2].

  • The 4-Carbonitrile Group: Positioned para to the ring nitrogen, the –CN group benefits from both inductive (–I) and mesomeric (–M) electron withdrawal. This renders the nitrile carbon exceptionally electrophilic and susceptible to nucleophilic addition, while also activating the C4 position for potential ring-transformation reactions[3].

Reactivity_Pathways Core 8-(Trifluoromethyl) quinoline-4-carbonitrile CF3 8-CF3 Group (-I Effect, Steric Shield) Core->CF3 Metabolic Stability CN 4-CN Group (Electrophilic Center) Core->CN Synthetic Handle Ring Quinoline Core (π-Deficient Scaffold) Core->Ring Structural Base Hydrolysis Controlled Hydrolysis (Carboxamide/Acid) CN->Hydrolysis Base/H2O2 Reduction Catalytic Reduction (Primary Amine) CN->Reduction Pd/C, H2 Cycloaddition [3+2] Cycloaddition (Tetrazole) CN->Cycloaddition NaN3, NH4Cl

Fig 1. Electronic effects and primary reactivity pathways of the functionalized quinoline scaffold.

Thermodynamic and Chemical Stability Profile

Understanding the boundary conditions of a reagent prevents catastrophic failures during complex multi-step syntheses. The strong C–F bonds (bond dissociation energy ~116 kcal/mol) impart remarkable thermal stability, while the electron-deficient core resists oxidative degradation. However, the molecule exhibits deliberate lability under specific basic conditions due to the electrophilicity of the nitrile. Thieno-quinoline-4-carbonitrile derivatives have also been leveraged for their unique photochemical properties in photoacid generators (PAGs), demonstrating the scaffold's utility in advanced materials[4].

Table 1: Thermodynamic & Chemical Stability Metrics

ParameterConditionObservationMechanistic Causality
pH Stability (Acidic) 1M HCl, 25°C, 24hHighly StableProtonation of quinoline N decreases electron density, but CF₃ and CN resist further degradation.
pH Stability (Basic) 1M NaOH, 25°C, 24hModerately LabileOH⁻ attacks the highly electrophilic C4-nitrile carbon, initiating hydrolysis.
Thermal Stability TGA under N₂Stable >250°CStrong C–F bonds and a highly stable aromatic conjugated system prevent pyrolysis.
Oxidative Stability 3% H₂O₂, 25°CStable (Core)The electron-deficient core resists electrophilic oxidation; CF₃ blocks C8 oxidation.
Reactivity Pathways and Synthetic Utility

The primary synthetic utility of 8-(Trifluoromethyl)quinoline-4-carbonitrile lies in the orthogonal reactivity of the nitrile group and the structural versatility of the quinoline core[5].

  • Controlled Hydrolysis: Conversion to the 4-carboxamide or 4-carboxylic acid. The carboxylic acid derivative is a proven pharmacophore, serving as the core scaffold for potent P-selectin inhibitors (e.g., PSI-421) with high oral bioavailability[2].

  • Cycloaddition: The nitrile undergoes [3+2] cycloadditions with azides to form tetrazoles, serving as bioisosteres for carboxylic acids in medicinal chemistry.

  • Nucleophilic Aromatic Substitution (SNAr): While the carbonitrile is the primary reactive site, the highly electron-deficient nature of the quinoline core allows for specialized nucleophilic ring transformations under forcing conditions[3].

Table 2: Reactivity Metrics & Transformation Yields

TransformationReagents & ConditionsTarget MotifExpected YieldCausality of Reactivity
Chemoselective Hydrolysis NaOH, H₂O₂, EtOH, 50°C4-Carboxamide85–92%Hydroperoxide anion (alpha-effect) rapidly attacks the activated nitrile.
Exhaustive Hydrolysis 6M HCl, Reflux, 12h4-Carboxylic Acid78–85%Acid-catalyzed hydration followed by hydrolysis of the resulting amide.
Tetrazole Cycloaddition NaN₃, NH₄Cl, DMF, 120°C4-(1H-Tetrazol-5-yl)70–80%Thermal activation overcomes steric hindrance for [3+2] cycloaddition.
Self-Validating Experimental Methodologies

To ensure reproducibility, the following protocol is designed as a self-validating system. Every critical phase includes an In-Process Control (IPC) to verify the mechanistic causality before proceeding.

Protocol A: Chemoselective Hydrolysis to 8-(Trifluoromethyl)quinoline-4-carboxamide

Causality: Standard acid hydrolysis often over-proceeds to the carboxylic acid. By utilizing the Radziszewski reaction (H₂O₂/NaOH), we generate the hydroperoxide anion (HOO⁻). Due to the alpha-effect, HOO⁻ is significantly more nucleophilic than HO⁻, allowing rapid attack on the highly electrophilic nitrile carbon at lower temperatures, arresting the reaction at the amide stage.

Protocol_Workflow Step1 1. Solubilization (EtOH, 0°C) Step2 2. Nucleophile Gen. (NaOH + H2O2) Step1->Step2 Solvate & Chill Step3 3. Thermal Activation (Warm to 50°C) Step2->Step3 Alpha-effect attack Step4 4. IPC Validation (HPLC > 98% conv.) Step3->Step4 Drive to completion Step5 5. Quench & Isolate (Na2S2O3, Filtration) Step4->Step5 Self-validating step

Fig 2. Self-validating experimental workflow for chemoselective hydrolysis of the 4-carbonitrile.

Step-by-Step Methodology:

  • Solubilization: Suspend 10.0 mmol of 8-(Trifluoromethyl)quinoline-4-carbonitrile in 25 mL of absolute ethanol in a 100 mL round-bottom flask.

    • Causality: Ethanol fully solvates the lipophilic CF₃-quinoline while remaining miscible with the aqueous reagents to follow.

  • Nucleophile Generation: Cool the flask to 0°C using an ice bath. Dropwise, add 5.0 mL of 30% w/w H₂O₂, followed immediately by 2.0 mL of 6M NaOH.

    • Causality: The low temperature controls the exothermic generation of the hydroperoxide anion and prevents premature, uncontrolled hydrolysis.

  • Thermal Activation: Remove the ice bath and warm the reaction mixture to 50°C for 2 hours.

    • Causality: This specific thermal input overcomes the activation energy barrier for the formation and subsequent collapse of the peroxyimidic acid intermediate into the carboxamide.

  • IPC Validation (Self-Validating Step): Withdraw a 10 µL aliquot, quench in 1 mL acetonitrile, and analyze via LC-MS.

    • Validation Metric: Proceed to Step 5 ONLY if the parent nitrile mass (m/z [M+H]⁺) is <2% relative to the product amide mass. If >2%, extend heating by 30 minutes. This guarantees quantitative conversion without over-hydrolysis.

  • Quench and Isolation: Cool to room temperature and add 10 mL of saturated aqueous Na₂S₂O₃.

    • Causality: Sodium thiosulfate reduces unreacted peroxides, neutralizing the oxidative hazard before isolation. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

References

1.1, Chem-Impex. 2.5, National Institutes of Health (NIH). 3.3, ARKAT USA. 4. 4, American Chemical Society (ACS). 5. 2, Journal of Medicinal Chemistry - ACS Publications.

Sources

Exploratory

Commercial Availability and Process Chemistry of 8-(Trifluoromethyl)quinoline-4-carbonitrile: A Technical Whitepaper

Executive Summary: The Structural Rationale In modern drug discovery, the concept of the "privileged scaffold" is paramount. 8-(Trifluoromethyl)quinoline-4-carbonitrile represents a highly specialized, fluorinated hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Rationale

In modern drug discovery, the concept of the "privileged scaffold" is paramount. 8-(Trifluoromethyl)quinoline-4-carbonitrile represents a highly specialized, fluorinated heterocyclic building block designed to solve complex pharmacokinetic challenges.

The strategic placement of functional groups on this quinoline core is not arbitrary; it is driven by strict structure-activity relationship (SAR) causality:

  • The 8-Trifluoromethyl (-CF₃) Group: Positioned adjacent to the quinoline nitrogen, the highly electronegative -CF₃ group exerts a strong inductive pull, modulating the basicity (pKa) of the nitrogen. This steric and electronic shielding significantly enhances the lipophilicity (LogP) of the molecule and blocks cytochrome P450-mediated metabolic oxidation at the vulnerable 8-position[1].

  • The 4-Carbonitrile (-CN) Group: The nitrile moiety acts as a powerful electron-withdrawing group and an exceptionally versatile synthetic handle. It serves as a direct precursor for the synthesis of primary amines, carboxylic acids, amidines, and bioisosteric tetrazoles[2].

Together, these features make this compound a highly sought-after intermediate for developing advanced therapeutics, particularly in the realms of metabolic disorders and infectious diseases.

Supply Chain Dynamics and Commercial Availability

While unfunctionalized quinolines are bulk commodities, heavily substituted fluorinated cyanoquinolines are classified as specialized fine chemicals. Direct commercial availability of the exact 8-CF₃-4-CN isomer is often subject to custom synthesis lead times, though closely related analogs are actively maintained in the catalogs of specialized vendors.

Global Sourcing Landscape

Suppliers such as ChemScene, Ossila, and Combi-Blocks provide a robust pipeline of fluorinated quinoline precursors. For instance, building blocks like 4-chloro-8-(trifluoromethyl)quinoline and 2-methyl-6-(trifluoromethyl)quinoline-4-carbonitrile are readily available for immediate dispatch[3][4][5].

When procuring these compounds for late-stage drug discovery or scale-up, commercial batches must adhere to strict analytical specifications to prevent downstream catalytic poisoning or side reactions.

Table 1: Standard Commercial Specifications for Fluorinated Quinoline Carbonitriles
ParameterIndustry SpecificationAnalytical Validation Method
Chemical Purity ≥ 98.0%HPLC (UV detection at 254 nm)
Appearance Off-white to pale yellow solidVisual / Organoleptic Inspection
Moisture Content ≤ 0.5%Karl Fischer Titration
Storage Conditions 2-8 °C, sealed, inert atmosphereN/A
Typical Impurities Des-cyano or unreacted chloro-precursorsLC-MS / ¹⁹F-NMR

Process Chemistry: De Novo Synthesis Workflow

Because relying solely on commercial catalogs can bottleneck development, medicinal chemistry teams must implement a robust, self-validating synthetic route. The most reliable industrial pathway begins with commercially abundant 2-(trifluoromethyl)aniline.

Causality in Reaction Design:

  • Core Assembly: The Conrad-Limpach cyclization is utilized to selectively yield the 4-hydroxy (or 4-oxo) quinoline tautomer, establishing the bicyclic core.

  • Electrophilic Activation: The 4-hydroxy intermediate is functionally inert to direct nucleophilic cyanation. Refluxing with Phosphorus oxychloride (POCl₃) executes a deoxychlorination, yielding the highly reactive electrophile 4-chloro-8-(trifluoromethyl)quinoline.

  • Catalytic Cyanation: Nucleophilic aromatic substitution (SₙAr) with cyanide is notoriously difficult on the electron-rich quinoline core. Thus, a Palladium-catalyzed cyanation is employed.

SynthRoute A 2-(Trifluoromethyl)aniline B 8-(Trifluoromethyl)quinolin-4-ol A->B Conrad-Limpach Cyclization C 4-Chloro-8-(Trifluoromethyl)quinoline B->C POCl3, Reflux (Deoxychlorination) D 8-(Trifluoromethyl)quinoline-4-carbonitrile C->D Pd2(dba)3, dppf, Zn(CN)2 (Cyanation)

De novo synthetic workflow for 8-(Trifluoromethyl)quinoline-4-carbonitrile.

Experimental Protocol: Palladium-Catalyzed Cyanation

As an Application Scientist, I emphasize that a protocol must not merely list steps, but explain the why behind them to ensure a self-validating system. The following details the critical cyanation step.

Materials Required
  • Substrate: 4-Chloro-8-(trifluoromethyl)quinoline (1.0 eq)

  • Cyanide Source: Zinc cyanide, Zn(CN)₂ (0.6 eq — provides 1.2 eq of CN⁻)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃ (0.05 eq)

  • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene, dppf (0.1 eq)

  • Solvent: Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology
  • Degassing (Critical Step): Dissolve the chloroquinoline substrate in anhydrous DMF in a Schlenk flask. Subject the solution to three rigorous freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen will rapidly oxidize the electron-rich Pd(0) active species into an inactive Pd(II) complex, completely halting the catalytic cycle.

  • Catalyst Activation: Under a strict argon atmosphere, add Pd₂(dba)₃ and dppf. Stir at room temperature for 15 minutes.

    • Causality: The bidentate, bulky dppf ligand displaces the dba ligands, forming the highly active, sterically demanding [Pd(dppf)] catalyst required to facilitate reductive elimination later in the cycle.

  • Cyanide Addition: Add Zn(CN)₂ to the mixture.

    • Causality: Zn(CN)₂ is chosen over NaCN because its low solubility ensures a low steady-state concentration of cyanide ions in solution. A high concentration of free cyanide would irreversibly bind to and poison the Palladium catalyst. (Safety: Handle strictly in a fume hood).

  • Heating: Heat the reaction mixture to 120 °C for 12 hours.

  • Quench & Workup: Cool to room temperature. Quench the reaction with a 10% aqueous solution of sodium hypochlorite (bleach).

    • Causality: Hypochlorite safely oxidizes any unreacted, highly toxic cyanide ions into benign cyanate (CNO⁻). Extract the aqueous layer with ethyl acetate.

  • Purification & Validation: Purify via flash column chromatography (Hexanes/EtOAc). Validate the product identity via ¹⁹F-NMR (expect a sharp singlet around -60 ppm) and ¹³C-NMR (confirming the characteristic nitrile carbon peak at ~115–117 ppm).

Mechanistic Applications in Drug Development

Why do pharmaceutical companies invest heavily in sourcing and synthesizing this specific scaffold? The answer lies in its profound biological interactions.

Liver X Receptor (LXR) Modulators

LXRs (LXRα and LXRβ) are nuclear receptors that act as master regulators of lipid and cholesterol homeostasis. Derivatives of 8-(trifluoromethyl)quinolines function as potent LXR agonists. Upon binding, they promote the transcription of the ATP-binding cassette transporters ABCA1 and ABCG1. This upregulates reverse cholesterol transport, effectively clearing accumulated cholesterol from peripheral macrophages—a vital mechanism for treating atherosclerosis and cardiovascular diseases[6].

LXRPathway Ligand 8-(CF3)-Quinoline-4-CN (LXR Agonist) LXR LXR/RXR Heterodimer Activation Ligand->LXR Binds LXR Ligand Binding Domain Gene ABCA1 / ABCG1 Gene Transcription LXR->Gene Recruits Co-activators Efflux Reverse Cholesterol Transport (Efflux) Gene->Efflux Macrophage Lipid Clearance

Mechanism of action for quinoline-based LXR agonists in cholesterol efflux.

Antitubercular Agents

The lipophilic -CF₃ group significantly enhances the compound's ability to penetrate the thick, mycolic acid-rich cell wall of Mycobacterium tuberculosis. Once inside, the quinoline core mimics established antitubercular drugs (such as bedaquiline), disrupting bacterial ATP synthase and destabilizing the cell membrane, making it a critical scaffold for combating multi-drug resistant tuberculosis (MDR-TB)[5][7].

Conclusion

The commercial procurement of 8-(Trifluoromethyl)quinoline-4-carbonitrile requires navigating specialized fine-chemical supply chains. However, its profound utility in modulating pharmacokinetic properties and engaging complex biological targets like LXRs and bacterial membranes justifies the synthetic and sourcing efforts. By mastering the process chemistry—specifically the Pd-catalyzed cyanation—research teams can secure a reliable, high-purity pipeline of this privileged building block for advanced drug discovery.

References

  • ResearchGate. "Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents". European Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. "WO2008049047A2 - Quinoline compounds". WIPO (PCT).
  • ResearchGate. "HFO‐1234yf as a CF3 Building Block: Synthesis of Trifluoromethyl Quinoline and Chromene Derivatives from Trifluoromethyl‐ynones". European Journal of Organic Chemistry. Available at: [Link]

Sources

Foundational

potential biological activities of trifluoromethylquinolines

Technical Guide for Drug Discovery & Development Executive Summary The incorporation of trifluoromethyl (-CF3) groups into the quinoline scaffold represents a high-impact strategy in modern medicinal chemistry. This guid...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Discovery & Development

Executive Summary

The incorporation of trifluoromethyl (-CF3) groups into the quinoline scaffold represents a high-impact strategy in modern medicinal chemistry. This guide analyzes the trifluoromethylquinoline (TFMQ) pharmacophore, a privileged structure that leverages the "Fluorine Effect" to enhance metabolic stability, lipophilicity, and binding affinity. Unlike standard fluoroquinolones which rely on single fluorine atoms, TFMQs utilize the steric and electronic bulk of the -CF3 group to occupy hydrophobic pockets in enzymes and receptors, driving potency in antimalarial, anticancer, and antimicrobial applications.

The Fluorine Advantage: Mechanistic Causality

The biological superiority of TFMQs over their non-fluorinated counterparts is not accidental; it is driven by specific physicochemical alterations.

Bioisosterism and Steric Demand

The -CF3 group is often considered a bioisostere of the isopropyl group or the methyl group, but with inverted electronics.

  • Volume: The Van der Waals volume of -CF3 (approx. 42.6 ų) is significantly larger than a methyl group, allowing it to fill large hydrophobic cavities in targets like the Plasmodium digestive vacuole or Kinase ATP-binding pockets .

  • Bond Strength: The C-F bond (approx. 116 kcal/mol) renders the molecule resistant to cytochrome P450 oxidative metabolism, extending the distinct half-life seen in drugs like Mefloquine .

Electronic Modulation (pKa Shift)

The strong electron-withdrawing nature of the -CF3 group (Hammett constant


) reduces the basicity of the quinoline nitrogen.
  • Effect: This lowers the pKa, ensuring that a significant fraction of the drug remains uncharged at physiological pH, facilitating passive transport across lipid membranes (e.g., the blood-brain barrier or bacterial cell walls).

Therapeutic Frontiers & Mechanisms

Antimalarial Activity (The Mefloquine Paradigm)

Core Mechanism: Hemozoin Inhibition.[1] TFMQs, particularly 2,8-bis(trifluoromethyl)quinolines, target the intra-erythrocytic stage of Plasmodium falciparum. They accumulate in the parasite's acidic digestive vacuole.

  • Pathway: The parasite degrades hemoglobin, releasing toxic free heme (Ferriprotoporphyrin IX). The parasite normally detoxifies this by polymerizing it into inert hemozoin. TFMQs bind to free heme, preventing polymerization. The accumulation of free heme-drug complexes induces lipid peroxidation and membrane lysis, killing the parasite.

Oncology: Dual Kinase/Tubulin Targeting

Recent derivatives (e.g., 4-trifluoromethyl-2-anilinoquinolines) have emerged as potent anticancer agents.

  • Kinase Inhibition: The -CF3 group at the 4-position often occupies the hydrophobic "gatekeeper" region of kinase domains (e.g., EGFR, PI3K), blocking ATP binding.

  • Tubulin Polymerization: Certain derivatives bind to the colchicine site of tubulin, arresting the cell cycle at the G2/M phase and inducing apoptosis.[2]

Visualization of Signaling Pathways

BiologicalPathways cluster_malaria Antimalarial Mechanism cluster_cancer Anticancer Mechanism TFMQ Trifluoromethylquinoline (TFMQ) Complex Heme-TFMQ Complex TFMQ->Complex Binds Heme Kinase Kinase Domain (EGFR/PI3K) TFMQ->Kinase Occupies Hydrophobic Pocket Heme Free Heme (Toxic) Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Polymerization (Normal) Heme->Complex Complex->Hemozoin Blocks Death Parasite Death (Membrane Lysis) Complex->Death ROS Generation Signal Proliferation Signal Kinase->Signal Inhibited Apoptosis Apoptosis (Cell Death) Kinase->Apoptosis Pathway Arrest ATP ATP ATP->Kinase Blocked

Figure 1: Dual mechanistic action of Trifluoromethylquinolines in Malaria (Heme detoxification blockage) and Oncology (Kinase inhibition).

Structure-Activity Relationship (SAR) Analysis

The position of the -CF3 group is the determinant factor for specificity.

PositionPrimary EffectTherapeutic TargetRepresentative Compound
C-2 Increases lipophilicity; steric block against metabolism.AntimalarialMefloquine Analogues
C-4 Critical for kinase binding (Gatekeeper residue interaction).Anticancer (EGFR)4-CF3-2-anilinoquinoline
C-7 Modulates electronic density of the ring; enhances gyrase binding.Antimicrobial7-CF3-4-quinolones
C-8 Often paired with C-2 (Bis-CF3) to maximize metabolic stability.AntimalarialMefloquine

Experimental Validation Framework

To ensure reproducibility and scientific integrity, the following protocols are standardized for TFMQ evaluation.

Protocol: Synthesis of 4-Trifluoromethyl-2-Anilinoquinoline

Rationale: This protocol uses a nucleophilic aromatic substitution (


), which is favored by the electron-withdrawing effect of the CF3 group at the 4-position.

Reagents: 2-Chloro-4-(trifluoromethyl)quinoline (1.0 eq), Substituted Aniline (1.2 eq), Isopropanol (Solvent), HCl (Catalyst).

  • Preparation: Dissolve 1.0 mmol of 2-Chloro-4-(trifluoromethyl)quinoline in 5 mL of isopropanol.

  • Addition: Add 1.2 mmol of the appropriate aniline derivative.

  • Catalysis: Add 2 drops of concentrated HCl to protonate the quinoline nitrogen, activating the C-2 position for nucleophilic attack.

  • Reflux: Heat the mixture to reflux (82°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. The hydrochloride salt of the product often precipitates. Filter and wash with cold ether.

  • Neutralization: If the free base is required, suspend the solid in saturated

    
     and extract with ethyl acetate.
    
Protocol: In Vitro Cytotoxicity Assay (MTT)

Rationale: TFMQs are highly lipophilic. Standard MTT protocols must be modified with DMSO pre-solubilization to prevent precipitation in aqueous media.

  • Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve TFMQ stocks in 100% DMSO. Dilute in culture medium (Final DMSO < 0.5%). Add serial dilutions (0.1 µM – 100 µM) to wells.

  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate for 4h.

  • Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    
Protocol: Antimicrobial Susceptibility (MIC)

Rationale: Validating activity against resistant strains (e.g., MRSA).[3]

  • Inoculum: Prepare bacterial suspension (0.5 McFarland standard). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Prep: Use polypropylene plates (to minimize lipophilic drug binding to plastic).

  • Dilution: Add TFMQ (dissolved in DMSO) to the first column. Perform 2-fold serial dilutions across the plate.

  • Incubation: Add bacterial suspension. Final volume 100 µL. Incubate at 35°C for 16–20h.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

Visualizing the Synthesis Workflow

SynthesisWorkflow Start Starting Material: 2-Chloro-4-CF3-quinoline Activation Activation: Conc. HCl (Protonation) Start->Activation Reagent Reagent: Substituted Aniline Reagent->Activation Reaction Reaction: Reflux in Isopropanol (4-6 Hours) Activation->Reaction SNAr Mechanism Precipitation Precipitation: Product HCl Salt Reaction->Precipitation Cooling Workup Workup: Neutralize with NaHCO3 Extract with EtOAc Precipitation->Workup Purification

Figure 2: Step-by-step synthetic pathway for 2-amino-4-trifluoromethylquinoline derivatives.

References

  • Antimicrobial activity of CS-940, a new trifluorinated quinolone. PubMed. [Link]

  • Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. National Institutes of Health (NIH). [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. ResearchGate. [Link]

  • In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives. PubMed. [Link]

  • Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 8-(Trifluoromethyl)quinoline-4-carbonitrile as a Versatile Building Block in Organic Synthesis

Abstract This technical guide provides an in-depth exploration of 8-(Trifluoromethyl)quinoline-4-carbonitrile, a highly functionalized heterocyclic compound, as a strategic building block for organic synthesis. The quino...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of 8-(Trifluoromethyl)quinoline-4-carbonitrile, a highly functionalized heterocyclic compound, as a strategic building block for organic synthesis. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The incorporation of a trifluoromethyl (-CF3) group at the 8-position significantly enhances key pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability, making it a desirable feature in modern drug design.[3][4][5] This document details the synthetic utility of this molecule, focusing on the strategic transformations of its two primary reactive sites: the 4-carbonitrile group and the quinoline core. We provide field-proven insights and detailed, step-by-step protocols for key reactions, enabling researchers, chemists, and drug development professionals to unlock its full potential in creating diverse and complex molecular architectures.

Introduction: The Strategic Advantage of the 8-(Trifluoromethyl)quinoline Scaffold

The quinoline ring system is a cornerstone in the development of pharmaceuticals, with derivatives exhibiting a vast range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][6] The strategic value of 8-(Trifluoromethyl)quinoline-4-carbonitrile lies in the synergistic combination of three key structural features:

  • The Quinoline Core: A robust, aromatic system amenable to a variety of chemical modifications.

  • The 8-Trifluoromethyl Group: This powerful electron-withdrawing group modulates the electronic properties of the entire ring system and acts as a metabolic shield, often increasing the in-vivo half-life of drug candidates.[5][7] Its lipophilic nature can also improve membrane permeability.[3][8]

  • The 4-Carbonitrile Moiety: An exceptionally versatile functional group that serves as a linchpin for a wide array of synthetic transformations, including hydrolysis, reduction, and the formation of carbon-carbon or carbon-heteroatom bonds.

This guide will demonstrate how these features can be exploited to generate libraries of novel compounds for screening and lead optimization.

Physicochemical Properties and Handling

Understanding the core properties of 8-(Trifluoromethyl)quinoline-4-carbonitrile is essential for its effective use in synthesis.

Table 1: Physicochemical Properties of 8-(Trifluoromethyl)quinoline-4-carbonitrile

PropertyValue (Estimated/Typical)Significance in Synthesis
Molecular Formula C₁₁H₅F₃N₂Provides exact mass for characterization.
Molecular Weight 234.17 g/mol Essential for stoichiometric calculations.
Physical Form Off-white to yellow solidAffects handling and dissolution.
Melting Point >150 °C (Typical for similar structures)Indicator of purity; important for reaction temperature selection.
Solubility Soluble in DMSO, DMF, CH₂Cl₂; sparingly soluble in alcohols.Crucial for selecting appropriate reaction and purification solvents.
pKa (Estimated) ~1-2 (for protonated quinoline N)The quinoline nitrogen is weakly basic due to electron-withdrawing groups.
logP (Estimated) ~3.0 - 3.5Indicates high lipophilicity, relevant for purification and ADME properties.[3]

Laboratory Handling and Storage:

  • Handling: Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent gradual hydrolysis of the nitrile group.

Core Synthetic Applications & Protocols

The synthetic utility of 8-(Trifluoromethyl)quinoline-4-carbonitrile stems from the orthogonal reactivity of its functional groups. The following sections detail key transformations and provide robust protocols.

Diagram 1: Key Reactive Sites

G cluster_0 8-(Trifluoromethyl)quinoline-4-carbonitrile cluster_1 Reactive Sites mol mol A 4-Carbonitrile Group (Versatile Handle) B Quinoline Core (C-H Functionalization, SNAr) workflow cluster_nitrile Nitrile Transformations cluster_core Quinoline Core Reactions cluster_products Derivative Classes start 8-(CF3)quinoline-4-CN acid Hydrolysis (H₂SO₄, H₂O) start->acid amine Reduction (LiAlH₄) start->amine ketone Grignard Addition (R-MgBr) start->ketone tetrazole Cycloaddition (NaN₃) start->tetrazole ch_func C-H Arylation (Pd Catalyst) start->ch_func subst Electrophilic Subst. (HNO₃/H₂SO₄) start->subst p_acid Carboxylic Acids (Amide Precursors) acid->p_acid p_amine Primary Amines (Amide, Urea Synthesis) amine->p_amine p_ketone Ketones ketone->p_ketone p_tetrazole Tetrazoles (Acid Bioisosteres) tetrazole->p_tetrazole p_aryl C5-Aryl Quinolines ch_func->p_aryl p_nitro C5-Nitro Quinolines subst->p_nitro

Sources

Application

derivatization of the nitrile group in 8-(Trifluoromethyl)quinoline-4-carbonitrile

Synthetic Pathways for Medicinal Chemistry Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11] 8-(Trifluoromethyl)quinoline-4-carbonitrile is a high-value scaffold in medicinal chemistry, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

Synthetic Pathways for Medicinal Chemistry

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

8-(Trifluoromethyl)quinoline-4-carbonitrile is a high-value scaffold in medicinal chemistry, particularly for antimalarial and anticancer drug discovery. The presence of the trifluoromethyl (


) group at the C8 position exerts a profound electronic influence on the quinoline ring system, distinct from unsubstituted quinolines.
Electronic Profile & Reactivity
  • Inductive Deactivation: The

    
     group is a strong electron-withdrawing group (EWG) (
    
    
    
    ). Located at the C8 position, it pulls electron density from the nitrogen lone pair and the aromatic system.
  • Nitrile Activation: This electron withdrawal significantly increases the electrophilicity of the nitrile carbon at C4. Consequently, this substrate is more reactive toward nucleophiles (e.g., azides, hydroxide, hydrides) than standard quinoline-4-carbonitrile.

  • Synthetic Implication: Milder conditions can often be employed for nucleophilic additions, but care must be taken during reduction to prevent over-reduction or ring hydrogenation.

This guide details three critical derivatization pathways:

  • Bioisosteric Expansion: Conversion to the tetrazole (carboxylic acid mimic).

  • Reductive Functionalization: Controlled reduction to the aldehyde.

  • Hydrolytic Conversion: Hydrolysis to the carboxylic acid.[1][2][3][4]

Pathway A: Bioisosteric Expansion (Tetrazole Synthesis)

Objective: Synthesis of 5-(8-(trifluoromethyl)quinolin-4-yl)-1H-tetrazole. Mechanism: [3+2] Cycloaddition using a Lewis-Acid catalyst.[5]

Rationale

The tetrazole ring is a lipophilic bioisostere of the carboxylic acid, offering improved metabolic stability and membrane permeability. Traditional methods use toxic tin reagents or hazardous ammonium chloride/DMF at high heat. We utilize the Demko-Sharpless Zinc-Catalyzed method , which is safer and highly effective for electron-deficient nitriles.

Protocol A: Zinc-Mediated Cycloaddition
ParameterSpecification
Reagents Sodium Azide (

), Zinc Bromide (

)
Solvent Water / Isopropanol (2:1 v/v)
Temperature Reflux (approx. 85-90°C)
Time 12 - 24 Hours
Yield Target >85%

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 8-(trifluoromethyl)quinoline-4-carbonitrile (1.0 equiv, 5.0 mmol).

  • Solvent Addition: Add 10 mL of Isopropanol and 20 mL of deionized water. The substrate may not fully dissolve initially; this is acceptable (reaction occurs "on water").

  • Catalyst & Reagent: Add

    
     (1.0 equiv) followed by 
    
    
    
    (1.1 equiv).
    • Note:

      
       activates the nitrile by coordinating to the nitrogen, facilitating azide attack.
      
  • Reaction: Heat the slurry to reflux with vigorous stirring. The mixture typically becomes homogeneous as the tetrazole zinc salt forms.

  • Monitoring: Monitor by TLC (Eluent: 5% MeOH in DCM). Look for the disappearance of the starting material spot (high

    
    ) and the appearance of a baseline spot (tetrazole salt).
    
  • Workup (Critical):

    • Cool to room temperature.[5][6]

    • Add 3N HCl (15 mL) and Ethyl Acetate (30 mL). Stir vigorously for 20 minutes to break the zinc-tetrazole complex.

    • Caution: Ensure good ventilation; trace hydrazoic acid (

      
      ) may be generated, though the zinc method minimizes this risk compared to acidic protocols.
      
  • Isolation: Separate the organic layer. Extract the aqueous layer 2x with Ethyl Acetate.

  • Purification: Combine organics, dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water if necessary.
    
Visualization: Tetrazole Workflow

TetrazoleWorkflow Start Start: Nitrile Substrate Mix Add ZnBr2 + NaN3 (H2O/IPA) Start->Mix Heat Reflux 90°C (12-24h) Mix->Heat Activation Intermediate Zinc-Tetrazole Complex Heat->Intermediate Cycloaddition Acidify Add 3N HCl (Break Complex) Intermediate->Acidify Protonation Extract Extraction (EtOAc) Acidify->Extract Partitioning Final Product: Tetrazole Extract->Final Evap/Cryst

Figure 1: Workflow for the Zinc-mediated synthesis of tetrazoles, highlighting the critical acidification step to release the free tetrazole from the zinc complex.

Pathway B: Reductive Functionalization (Aldehyde)

Objective: Synthesis of 8-(trifluoromethyl)quinoline-4-carbaldehyde. Reagent: Diisobutylaluminum hydride (DIBAL-H).[7][8]

Rationale

Direct conversion of nitriles to aldehydes avoids the need to reduce to the amine and re-oxidize. The 8-


 group makes the nitrile highly electrophilic, meaning the reduction is fast. Temperature control is critical  to stop at the imine intermediate and prevent over-reduction to the amine.
Protocol B: Controlled DIBAL-H Reduction
ParameterSpecification
Reagent DIBAL-H (1.0 M in Toluene)
Solvent Anhydrous Dichloromethane (DCM) or Toluene
Temperature -78°C (Strictly controlled)
Stoichiometry 1.1 - 1.2 equivalents

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck flask under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve 8-(trifluoromethyl)quinoline-4-carbonitrile (1.0 g, 4.2 mmol) in anhydrous DCM (20 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add DIBAL-H (1.2 equiv) dropwise via syringe pump over 30 minutes.

    • Mechanism:[1][9][10][11][4][8][12] DIBAL-H coordinates to the nitrile nitrogen, delivering a hydride to the carbon to form a stable aluminum-imine intermediate (

      
      ).
      
  • Incubation: Stir at -78°C for 2 hours. Do not let the temperature rise above -60°C, or the intermediate may break down or over-reduce.

  • Quench (The "Fieser" Method variant):

    • While still at -78°C, add Methanol (2 mL) dropwise to destroy excess reagent.

    • Pour the cold mixture into a saturated solution of Rochelle’s Salt (Potassium Sodium Tartrate) and stir vigorously at room temperature for 1 hour.

    • Why? Aluminum emulsions are notorious. Rochelle's salt complexes the aluminum, creating two clear layers.

  • Isolation: Separate organic layer, dry over

    
    , and concentrate.
    
  • Storage: Aldehydes on this scaffold can be prone to oxidation; store under inert gas at -20°C.

Pathway C: Hydrolytic Conversion (Carboxylic Acid)

Objective: Synthesis of 8-(trifluoromethyl)quinoline-4-carboxylic acid. Method: Basic Hydrolysis.

Rationale

While acidic hydrolysis is common for nitriles, the electron-deficient nature of the 8-


 quinoline makes the nitrile carbon highly susceptible to attack by hydroxide (

). Basic hydrolysis is generally faster and avoids the formation of insoluble quinolinium salts that can occur in acidic media.
Protocol C: Base-Promoted Hydrolysis
ParameterSpecification
Reagents Sodium Hydroxide (NaOH), Hydrogen Peroxide (

- optional accelerator)
Solvent Ethanol / Water (1:1)
Temperature Reflux

Step-by-Step Methodology:

  • Dissolution: Suspend the nitrile (5.0 mmol) in Ethanol (15 mL).

  • Base Addition: Add a solution of NaOH (10.0 mmol, 2 equiv) in Water (15 mL).

  • Reflux: Heat to reflux.[5][2]

    • Observation: Evolution of ammonia gas (

      
      ) indicates reaction progress.
      
    • Accelerator: If reaction is slow (check TLC after 2h), add 1 mL of 30%

      
      . This converts the nitrile to the amide (Radziszewski reaction) which hydrolyzes rapidly to the acid under these conditions.
      
  • Workup:

    • Concentrate to remove ethanol.

    • The aqueous solution contains the sodium carboxylate salt. Wash this aqueous phase with Ether (to remove unreacted neutral organic impurities).

    • Acidification: Acidify the aqueous phase to pH 3-4 using 1N HCl. The carboxylic acid product will precipitate as a white/off-white solid.

  • Filtration: Collect the solid by vacuum filtration and wash with cold water.[4]

Visualization: Reaction Landscape

ReactionLandscape Substrate 8-(Trifluoromethyl) quinoline-4-carbonitrile Tetrazole Tetrazole Derivative (Bioisostere) Substrate->Tetrazole NaN3, ZnBr2 Reflux Aldehyde Aldehyde (Scaffold Extension) Substrate->Aldehyde DIBAL-H -78°C Acid Carboxylic Acid (Building Block) Substrate->Acid NaOH, H2O Reflux

Figure 2: Divergent synthetic pathways from the parent nitrile, illustrating the access to three distinct functional classes.

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[13] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[14] The Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • BenchChem Technical Support. (2025). The Core Mechanism of Diisobutylaluminum Hydride (DIBAL-H) Reduction: A Technical Guide. BenchChem Application Notes. Link

  • Sashida, H., & Minelin, A. (2014). Synthesis of Quinoline Derivatives. Synthesis, 46, 781-786.[13] (General reference for quinoline reactivity).

  • Chemistry LibreTexts. (2023). Hydrolysis of Nitriles to Carboxylic Acids.[1][2][3][4] Link

Sources

Method

Application Note: 8-(Trifluoromethyl)quinoline-4-carbonitrile - A Strategic Intermediate for the Synthesis of Novel Bioactive Molecules

Audience: Researchers, scientists, and drug development professionals. Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (CF3) group at the 8-position and a carbonitrile (CN) group at the 4-position creates a highly valuable and versatile intermediate: 8-(trifluoromethyl)quinoline-4-carbonitrile. This application note provides a comprehensive guide to the synthesis and application of this key building block. We detail the scientific rationale for its design, leveraging the unique physicochemical properties imparted by the CF3 group to enhance metabolic stability and cell permeability, and the utility of the carbonitrile as a versatile synthetic handle for creating diverse molecular libraries. Detailed, field-tested protocols for the multi-step synthesis of the title compound and its subsequent conversion into bioactive carboxamide derivatives are provided, complete with workflow diagrams and troubleshooting guides.

The Strategic Importance of the Scaffold

The design of 8-(trifluoromethyl)quinoline-4-carbonitrile is a deliberate exercise in medicinal chemistry, combining three key structural motifs to create a building block with immense potential.

  • The Quinoline Core: A Privileged Pharmacophore: Quinoline, a fused bicyclic heterocycle, is a "privileged scaffold" found in a wide array of natural products and synthetic drugs.[1][2] Its rigid structure provides a defined orientation for substituents to interact with biological targets, while its aromatic nature allows for various electronic interactions. Quinoline derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][3][4]

  • The 8-Trifluoromethyl Group: Enhancing Drug-Like Properties: The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in modern drug design.[5][6] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's properties.[7][8] Key advantages include:

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes, which often increases a drug's half-life.[7]

    • Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach intracellular targets.[8]

    • Enhanced Binding Affinity: The strong dipole moment and ability to participate in non-classical hydrogen bonds can lead to stronger and more selective interactions with target proteins.[9]

  • The 4-Carbonitrile Group: A Versatile Synthetic Handle: The nitrile moiety is not merely a placeholder; it is a valuable pharmacophore and a versatile functional group for synthetic elaboration.[10] It can act as a bioisostere for a carbonyl group, functioning as a hydrogen bond acceptor.[10] More importantly, it serves as a gateway to other critical functional groups, including carboxylic acids, amides, and amines, allowing for the rapid generation of diverse compound libraries.[11]

The synergy of these three components makes 8-(trifluoromethyl)quinoline-4-carbonitrile a powerful platform for developing novel therapeutics.

Physicochemical Properties and Characterization

Proper characterization is essential for confirming the identity and purity of the intermediate. Below are the key properties and expected spectroscopic signatures.

PropertyValue
Molecular Formula C₁₁H₅F₃N₂
Molecular Weight 222.17 g/mol
Appearance Off-white to pale yellow solid
Predicted LogP ~2.8 - 3.2
H-Bond Acceptors 3
H-Bond Donors 0

Expected Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): Signals expected in the aromatic region (δ 7.5-9.0 ppm). The quinoline protons will show characteristic coupling patterns.

  • ¹⁹F NMR (DMSO-d₆, 376 MHz): A sharp singlet corresponding to the CF₃ group, typically around δ -60 to -65 ppm.[12]

  • ¹³C NMR (DMSO-d₆, 101 MHz): Aromatic carbons (δ 110-150 ppm), the nitrile carbon (δ ~115-120 ppm), and a characteristic quartet for the CF₃ carbon due to C-F coupling.[13]

  • FT-IR (KBr, cm⁻¹): A strong, sharp absorption band for the C≡N stretch around 2220-2240 cm⁻¹.

Synthesis Protocol: Preparation of 8-(Trifluoromethyl)quinoline-4-carbonitrile

A robust, multi-step synthesis is required to produce the title compound. The following protocol is based on established organometallic reactions and classical quinoline synthesis transformations.

G cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination cluster_2 Step 3: Cyanation A 2-(Trifluoromethyl)aniline + Diethyl (ethoxymethylene)malonate B Intermediate Adduct A->B Heat (100-120°C) C 8-(Trifluoromethyl)quinolin-4-ol B->C High Temp Cyclization (e.g., Dowtherm A, ~250°C) D 4-Chloro-8-(trifluoromethyl)quinoline C->D POCl₃, Heat E 8-(Trifluoromethyl)quinoline-4-carbonitrile (Target Intermediate) D->E KCN or Zn(CN)₂ Pd Catalyst, Solvent

Caption: Synthetic workflow for 8-(Trifluoromethyl)quinoline-4-carbonitrile.
Protocol 3.1: Synthesis of 8-(Trifluoromethyl)quinolin-4-ol (Step 1)

This step utilizes the Gould-Jacobs reaction to construct the quinoline core.

  • Reagents & Equipment: 2-(Trifluoromethyl)aniline, diethyl (ethoxymethylene)malonate, Dowtherm A (or diphenyl ether), round-bottom flask, condenser, heating mantle with temperature controller.

  • Procedure:

    • In a round-bottom flask, combine equimolar amounts of 2-(trifluoromethyl)aniline and diethyl (ethoxymethylene)malonate.

    • Heat the mixture with stirring at 100-120 °C for 2 hours. Ethanol is evolved during this condensation step. The reaction can be monitored by TLC for the disappearance of the aniline.

    • Once the initial condensation is complete, add the reaction mixture to a flask containing a high-boiling solvent like Dowtherm A (approx. 10 times the volume of the reactants).

    • Heat the solution to reflux (approx. 250 °C) for 30-60 minutes. The cyclization will result in the precipitation of the product.

    • Allow the mixture to cool to below 100 °C, then add hexane or toluene to dilute the Dowtherm A and fully precipitate the product.

    • Collect the solid product by vacuum filtration, wash thoroughly with hexane, and dry under vacuum. The product is often of sufficient purity for the next step.

Protocol 3.2: Synthesis of 4-Chloro-8-(trifluoromethyl)quinoline (Step 2)

The hydroxyl group at the 4-position is converted to a chloride, a good leaving group for subsequent nucleophilic substitution.

  • Reagents & Equipment: 8-(Trifluoromethyl)quinolin-4-ol, phosphorus oxychloride (POCl₃), round-bottom flask, reflux condenser, heating mantle. Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Procedure:

    • Carefully add 8-(trifluoromethyl)quinolin-4-ol to a round-bottom flask.

    • In a fume hood, slowly add an excess of phosphorus oxychloride (POCl₃) (approx. 5-10 equivalents) to the solid.

    • Fit the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 110 °C) for 2-4 hours, until the starting material is consumed (monitor by TLC).

    • Allow the reaction to cool to room temperature.

    • Very carefully and slowly, pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and will generate HCl gas. Ensure adequate ventilation.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~7-8.

    • The product will precipitate as a solid. If it oils out, extract the aqueous layer with dichloromethane or ethyl acetate (3x).

    • Collect the solid by filtration or, if extracted, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Protocol 3.3: Synthesis of 8-(Trifluoromethyl)quinoline-4-carbonitrile (Step 3)

The final step is a nucleophilic aromatic substitution to install the carbonitrile group.

  • Reagents & Equipment: 4-Chloro-8-(trifluoromethyl)quinoline, potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂), a palladium catalyst (e.g., Pd(PPh₃)₄), a polar aprotic solvent (e.g., DMF or DMSO), reaction vial, heating block. Caution: Cyanide salts are extremely toxic. Use with extreme caution and have a cyanide antidote kit available. All work must be done in a certified fume hood. Acidic conditions must be avoided to prevent the formation of HCN gas.

  • Procedure (Rosenmund-von Braun reaction):

    • To a dry reaction vial, add 4-chloro-8-(trifluoromethyl)quinoline (1.0 eq), potassium cyanide (1.5 eq), and a catalytic amount of a copper(I) salt (e.g., CuCN, 0.1 eq) or a palladium catalyst.

    • Add a dry, polar aprotic solvent such as DMF.

    • Seal the vial and heat the reaction mixture at 120-150 °C for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the final 8-(trifluoromethyl)quinoline-4-carbonitrile.

Application Protocol: Derivatization to Bioactive Amides

This protocol demonstrates the utility of the nitrile group by converting it into a carboxamide, a common functional group in many approved drugs.

G A 8-(Trifluoromethyl)quinoline-4-carbonitrile B 8-(Trifluoromethyl)quinoline-4-carboxylic Acid A->B Step A: Acid Hydrolysis (e.g., 6M HCl, Reflux) C Activated Ester Intermediate (e.g., HOBt or NHS ester) B->C Step B: Activation (EDC/HOBt, DMF) D Target Amide Library: 8-(Trifluoromethyl)quinoline-4-carboxamides C->D Amine (R-NH₂) Coupling

Caption: Workflow for converting the intermediate to a library of bioactive amides.
Protocol 4.1: Hydrolysis to 8-(Trifluoromethyl)quinoline-4-carboxylic Acid (Step A)
  • Reagents & Equipment: 8-(Trifluoromethyl)quinoline-4-carbonitrile, concentrated hydrochloric acid (or sulfuric acid), round-bottom flask, reflux condenser.

  • Procedure:

    • Suspend the nitrile in 6M aqueous HCl in a round-bottom flask.

    • Heat the mixture to reflux for 12-24 hours. The reaction progress can be monitored by the disappearance of the starting material and the formation of a more polar product on TLC.

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • The carboxylic acid product will often precipitate from the acidic solution. If not, carefully adjust the pH to ~3-4 with a base (e.g., NaOH solution) to induce precipitation.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 4.2: Amide Coupling to form Carboxamides (Step B)

This is a general protocol for creating a library of amides using standard peptide coupling reagents.

  • Reagents & Equipment: 8-(Trifluoromethyl)quinoline-4-carboxylic acid, a primary or secondary amine (R-NH₂), a coupling agent (e.g., EDC, HATU), an additive (e.g., HOBt), a base (e.g., DIPEA), and a solvent (e.g., DMF).

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq) in DMF in a reaction vial.

    • Add HOBt (1.2 eq) and EDC (1.2 eq). Stir at room temperature for 15 minutes to pre-activate the acid.

    • In a separate vial, dissolve the desired amine (1.1 eq) and DIPEA (2.0 eq) in a small amount of DMF.

    • Add the amine solution to the activated acid solution.

    • Stir the reaction at room temperature for 4-16 hours. Monitor by LC-MS.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final amide product by column chromatography or preparative HPLC.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low yield in Chlorination (Step 2) Incomplete reaction; degradation of product.Ensure POCl₃ is fresh and in sufficient excess. Increase reaction time. Avoid excessive temperatures. Ensure workup is done quickly and at low temp.
Failed Cyanation (Step 3) Catalyst deactivation; poor quality reagents.Use a high-purity cyanide source. Degas the solvent. Use a glovebox for catalyst addition. Consider using Zn(CN)₂ with a Pd catalyst for milder conditions.
Incomplete Nitrile Hydrolysis (Step A) Insufficient reaction time or acid concentration.Increase reflux time to 24 or 48 hours. Use concentrated H₂SO₄/H₂O mixture if HCl is ineffective.
Low yield in Amide Coupling (Step B) Ineffective coupling agent; steric hindrance.Use a more powerful coupling agent like HATU. Ensure the amine is not a salt or free-base it with DIPEA. Increase reaction time or gently heat to 40°C.

Conclusion

8-(Trifluoromethyl)quinoline-4-carbonitrile is a meticulously designed intermediate that provides a robust starting point for medicinal chemistry campaigns. The trifluoromethyl group offers intrinsic advantages for developing metabolically stable and potent compounds, while the quinoline core provides a proven pharmacophoric scaffold. The 4-carbonitrile position serves as a versatile anchor for synthetic diversification, enabling the efficient generation of libraries of amides, amines, and other derivatives for biological screening. The protocols outlined herein provide a reliable pathway for the synthesis and application of this valuable building block, empowering researchers in the quest for next-generation therapeutics.

References

  • VertexAI Search. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC.
  • Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs.
  • PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Frontiers. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
  • RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • ResearchGate. (n.d.). (PDF) Biological Activities of Quinoline Derivatives.
  • PMC. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
  • PMC. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies.
  • ResearchGate. (n.d.). (PDF) RECENT ADVANCES IN CYANATION REACTIONS†.
  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions in the synthesis of 8-(Trifluoromethyl)quinoline-4-carbonitrile

Welcome to the Technical Support Center for the synthesis of 8-(Trifluoromethyl)quinoline-4-carbonitrile . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. The functio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 8-(Trifluoromethyl)quinoline-4-carbonitrile .

As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. The functionalization of the quinoline core—particularly when bearing a highly electron-withdrawing and sterically demanding 8-(trifluoromethyl) group—presents unique mechanistic challenges. This guide deconstructs the causality behind common side reactions (such as hydrodehalogenation, catalyst poisoning, and regioselectivity failures) and provides self-validating protocols to ensure reproducible, high-yield syntheses.

I. Mechanistic Workflow & Failure Modes

To troubleshoot effectively, we must first map the kinetic pathways of the reaction. The diagram below illustrates the standard Palladium-catalyzed cyanation route from 4-chloro-8-(trifluoromethyl)quinoline, highlighting where the catalytic cycle is most vulnerable to side reactions.

Mechanism A 4-Chloro-8-(CF3)quinoline (Starting Material) B Ar-Pd(II)-Cl (Oxidative Addition) A->B Pd(0), dppf C Ar-Pd(II)-CN (Transmetalation) B->C Zn(CN)2 E 8-(CF3)quinoline (Hydrodehalogenation) B->E Slow transmetalation + Hydride donor F [Pd(CN)4]²⁻ (Catalyst Poisoning) B->F Excess free CN⁻ D 8-(CF3)quinoline-4-carbonitrile (Target Product) C->D Reductive Elimination G 4-Carboxamide (Nitrile Hydrolysis) D->G Trace H2O + Zn²⁺ (Lewis Acid)

Mechanistic pathway of Pd-catalyzed cyanation and primary side reactions.

II. Troubleshooting Guide & FAQs

Q1: Catalyst Poisoning (Incomplete Conversion)

Issue: During the Pd-catalyzed cyanation of 4-chloro-8-(trifluoromethyl)quinoline, the reaction stalls at ~20% conversion. Adding more catalyst does not restart the reaction. Causality: Your palladium catalyst is being poisoned by an excess of free cyanide ions. Cyanide (CN⁻) is a strong σ-donor and π-acceptor. When the concentration of dissolved CN⁻ is too high (common when using highly soluble salts like KCN or NaCN), the cyanide ions displace the phosphine ligands on the palladium center. This forms highly stable, catalytically inactive anionic complexes such as [Pd(CN)₄]²⁻[1]. Once this complex forms, the Pd(0) species can no longer undergo oxidative addition into the C-Cl bond, permanently halting the catalytic cycle. Solution: Transition to a "slow-release" cyanide source. Zinc cyanide (Zn(CN)₂) is the industry standard for transition metal-mediated cyanation because of its low solubility in organic solvents like DMF or DMAc[1]. It dissolves only as it is consumed by the catalytic cycle, keeping the steady-state concentration of free CN⁻ low enough to prevent catalyst poisoning while still allowing transmetalation to proceed.

Q2: Hydrodehalogenation (Reduction Side-Product)

Issue: LC-MS analysis of the crude reaction mixture shows a significant [M+H]⁺ peak corresponding to 8-(trifluoromethyl)quinoline (the des-chloro byproduct) instead of the target nitrile. Causality: Hydrodehalogenation is driven by a kinetic mismatch between transmetalation and reductive elimination. After the Pd(0) catalyst inserts into the C-Cl bond to form the Ar-Pd(II)-Cl intermediate, it must undergo transmetalation. If this step is slow—due to steric hindrance from the bulky 8-(trifluoromethyl) group—the long-lived Pd(II) intermediate becomes susceptible to side reactions. It can abstract a hydride from the solvent (e.g., DMF degrades to provide formyl hydrides at high temperatures) or from alkylamine bases. Subsequent reductive elimination yields the reduced byproduct. Solution: Accelerate the reductive elimination step. Switch to a bidentate ligand with a wide bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), which forces the Pd(II) center into a strained geometry that heavily favors rapid reductive elimination. Ensure solvents are strictly anhydrous, as trace moisture exacerbates hydride generation.

Q3: Poor Regioselectivity in Direct C-H Cyanation

Issue: We are attempting a direct oxidative C-H cyanation of 8-(trifluoromethyl)quinoline using TMSCN. However, NMR shows a complex mixture of products, and the yield of the 4-carbonitrile is unacceptably low. Causality: Direct C-H cyanation of quinolines inherently suffers from poor regioselectivity, often yielding a competitive mixture of C-2 and C-4 cyano isomers[2]. While the electrophilic 8-(trifluoromethyl) group deactivates the carbocyclic ring (directing functionalization to the pyridine ring), the activation barrier for nucleophilic or radical attack at C-2 is often lower than at C-4 due to its immediate proximity to the nitrogen heteroatom. Solution: To achieve high 4-cyanation/2-cyanation ratios, you must utilize specific catalytic systems that electronically favor the C-4 position. For instance, vanadium-containing heteropoly acids (e.g., H₇PV₄Mo₈O₄₀) under an O₂ atmosphere have been proven to significantly improve the regioselective direct oxidative C-H cyanation of quinoline derivatives[2]. Alternatively, bypass direct C-H functionalization entirely: utilize a Reissert-Henze reaction on the quinoline N-oxide using a bulky acyl chloride (like pivaloyl chloride) to sterically block the C-2 position, forcing the cyanide nucleophile to attack C-4 exclusively.

Q4: Nitrile Hydrolysis (Over-reaction)

Issue: Upon scale-up and prolonged heating, we observe the formation of a highly polar byproduct, identified via NMR as 8-(trifluoromethyl)quinoline-4-carboxamide. Causality: The newly formed cyano group is highly susceptible to hydration, particularly in the presence of Lewis acids. The Zn²⁺ ions generated as a byproduct from Zn(CN)₂ act as Lewis acids, coordinating to the nitrogen of the nitrile. This coordination increases the electrophilicity of the nitrile carbon, making it highly vulnerable to nucleophilic attack by trace water in the solvent, leading to hydration into the primary amide. Solution: Rigorous exclusion of water is paramount. Use anhydrous solvents stored over 4Å molecular sieves. Do not leave the reaction to stir overnight unmonitored; quench the reaction immediately upon completion to minimize the product's exposure to the Lewis acidic environment.

III. Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the distribution of target vs. side products during the optimization of the cross-coupling route.

Cyanide SourceLigandSolvent (Anhydrous)Conversion (%)Target Nitrile Yield (%)Hydrodehalogenation (%)Catalyst Poisoning / Unreacted (%)
KCN (2.0 eq)PPh₃DMF35152065
TMSCN (1.5 eq)dppfDMF1004550 (High homocoupling observed)
Zn(CN)₂ (0.6 eq) dppf DMF 100 88 <2 0
Zn(CN)₂ (0.6 eq)dppfNMP (Trace H₂O)1006050 (35% Amide Hydrolysis)

IV. Self-Validating Experimental Protocol

Title: Anhydrous Palladium-Catalyzed Cyanation of 4-Chloro-8-(trifluoromethyl)quinoline Objective: High-yield synthesis of the 4-carbonitrile while actively suppressing hydrodehalogenation and catalyst poisoning.

Step-by-Step Methodology:

  • Preparation & Degassing: In a flame-dried Schlenk flask under an argon atmosphere, charge 4-chloro-8-(trifluoromethyl)quinoline (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.04 eq).

    • Causality Check: Zn(CN)₂ provides 2 equivalents of CN⁻ per molecule. Using exactly 0.6 eq ensures a slight stoichiometric excess (1.2 eq total CN⁻) without flooding the system with free cyanide, thereby preventing the formation of inactive [Pd(CN)₄]²⁻[1].

  • Solvent Addition: Add anhydrous, rigorously degassed DMF (0.2 M relative to substrate).

    • Self-Validation Check: Upon addition of the solvent and initial warming, observe the solution. It should transition from a deep purple/red (characteristic of Pd₂(dba)₃) to a clear orange/yellow hue. This color shift validates the successful formation of the active monomeric Pd(0)-dppf complex. If the solution turns black, Pd black has precipitated, indicating oxygen contamination or ligand failure.

  • Reaction Execution: Heat the mixture to 100 °C for 8–12 hours. Monitor via LC-MS or TLC (Hexanes/EtOAc 3:1).

    • Causality Check: Elevated temperature is required to overcome the high activation barrier for the reductive elimination of the sterically hindered Ar-Pd-CN complex.

  • Quenching (Safety Critical): Once the starting material is consumed, cool the reaction to room temperature. Carefully quench by adding a 1:1 mixture of saturated aqueous Na₂CO₃ and EtOAc.

    • Self-Validation Check: The basic workup (pH > 9) is critical. It ensures that any unreacted Zn(CN)₂ remains in solution as stable salts rather than converting into highly toxic, volatile HCN gas (which occurs if exposed to acidic conditions).

  • Isolation: Separate the organic layer, back-extract the aqueous layer with EtOAc, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography to yield the pure 8-(trifluoromethyl)quinoline-4-carbonitrile.

V. References

  • Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly acids The Royal Society of Chemistry[Link]

  • Cyanation – Knowledge and References (Transition metal-mediated cyanation reactions) Taylor & Francis Knowledge Centers[Link]

Sources

Optimization

preventing decomposition of 8-(Trifluoromethyl)quinoline-4-carbonitrile during synthesis

Ticket ID: #QCN-8CF3-STABILITY Subject: Preventing decomposition/tarring during synthesis and isolation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1] Executive Summary: The...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #QCN-8CF3-STABILITY Subject: Preventing decomposition/tarring during synthesis and isolation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1]

Executive Summary: The "Black Tar" Phenomenon

You are likely reading this because your reaction mixture turned into an intractable black tar or your yield plummeted during workup.

The Diagnosis: 8-(Trifluoromethyl)quinoline-4-carbonitrile is deceptively unstable.[1] The instability arises from a "Perfect Storm" of electronic effects:

  • Ring Nitrogen (N1): Pulls electron density, activating the C4 position.

  • 8-CF3 Group: A strong electron-withdrawing group (EWG) (

    
    ) further depletes electron density from the ring via induction.[1]
    
  • The Result: The C4-nitrile carbon becomes hyper-electrophilic . It acts less like a stable aryl nitrile and more like an activated Michael acceptor. It is extremely susceptible to:

    • Hydrolysis: Rapid conversion to the amide (primary failure mode).

    • Nucleophilic Attack: Displacement of the nitrile by solvent/nucleophiles.

    • Polymerization: Self-reaction initiated by trace metals or heat.

This guide provides a self-validating protocol to stabilize this molecule during synthesis and isolation.

Critical Failure Modes (Root Cause Analysis)

Before attempting the synthesis again, review these decomposition pathways.

DecompositionPathways Start 8-CF3-Quinoline-4-CN (Target Molecule) Amide Hydrolysis Product (Primary Amide) [M+18] Start->Amide Hydrolysis (Fast) Subst S_NAr Product (Displacement of CN) Start->Subst S_NAr Attack Tar Oligomers/Tar ( intractable) Start->Tar Thermal/Metal Polymerization Water Trace H2O / Acid / Base Water->Start Nu Nucleophiles (Amines, OH-) Nu->Start Acid Hydrolysis Product (Carboxylic Acid) [M+19] Amide->Acid Hydrolysis (Slow)

Figure 1: Decomposition landscape.[1] The hyper-electrophilic C4 position makes the nitrile group a "leaving group" or a hydration target.

Synthesis Protocol: The "Safe" Route

Avoid: The Rosenmund-von Braun reaction (CuCN, 180°C).[1] The high temperature will destroy this electron-deficient substrate. Recommended: Pd-Catalyzed Cyanation using Zn(CN)₂ (mild, slow release of cyanide).[1]

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
8-CF3-4-Haloquinoline Substrate1.04-Iodo or 4-Bromo preferred over Chloro.[1]
Zn(CN)₂ CN Source0.6 - 0.7Do not use KCN/NaCN. Zn(CN)₂ releases CN⁻ slowly, preventing catalyst poisoning and polymerization.[1]
Pd(dppf)Cl₂ · DCM Catalyst0.03 - 0.05Robust against oxidative addition failures.[1]
Zn Dust Reductant0.1 - 0.2Keeps Pd in active Pd(0) cycle; scavenges trace oxidants.[1]
DMF or DMAc Solvent[0.2 M]MUST BE ANHYDROUS (<50 ppm H₂O).[1]
Step-by-Step Workflow
  • De-gassing (Crucial): Oxygen promotes the formation of N-oxides and radical polymerization. Sparge the solvent with Argon/Nitrogen for 20 minutes before adding reagents.

  • Assembly: In a glovebox or under strict Schlenk conditions, combine substrate, Zn(CN)₂, Pd catalyst, and Zn dust.[1] Add solvent.[2][3][4]

  • Thermal Control: Heat to 80–90°C .

    • Warning: Do not exceed 100°C. Above this threshold, the 8-CF3 group destabilizes the ring, promoting tar formation.

  • Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of starting material.[5]

    • Stop Condition: If conversion stalls at 90% after 4 hours, STOP . Extended heating will degrade the product faster than it forms.

Isolation & Workup (The "Death Zone")[1]

Most users lose their product here. The nitrile hydrolyzes on silica gel or in basic aqueous washes.

The "Non-Aqueous" Workup Strategy

Standard (Bad) Protocol: Aqueous extraction -> Silica Column.[1] Optimized (Good) Protocol: Crystallization/Precipitation.

  • Quench: Cool reaction to room temperature. Dilute 1:1 with Ethyl Acetate (EtOAc) .[1]

  • Metal Scavenging: Do not use aqueous ammonia (causes hydrolysis).[1] Use a solid-supported scavenger (e.g., SiliaMetS® Thiol) or a brief wash with diluted aqueous EDTA (pH adjusted to 7.0).[1]

  • Drying: Dry organic layer over MgSO₄ immediately. Filter.

  • Purification (Crystallization):

    • Concentrate the organic layer.

    • Add n-Heptane or Hexanes slowly to the concentrated residue.

    • The 8-CF3 group adds lipophilicity, but the nitrile is polar. This contrast usually allows the product to crash out as a solid while impurities (phosphine oxides) stay in solution.

  • Chromatography (If absolutely necessary):

    • Neutralize Silica: Pre-wash silica gel with 1% Triethylamine in Hexanes to neutralize acidic sites.

    • Elute Fast: Use a gradient of Hexanes/EtOAc. Do not let the compound sit on the column.

Troubleshooting & FAQ

Q: My LC-MS shows a mass of M+18. What happened?

A: You have the primary amide (hydrolysis).

  • Cause: Your DMF was "wet" or you used a basic aqueous workup (e.g., NaHCO₃ wash) for too long.[1]

  • Fix: Use anhydrous DMF (molecular sieves) and switch to the crystallization workup described above.

Q: The reaction mixture turned green/black and solidified.

A: This is Pd-black precipitation mixed with polymerized quinoline.

  • Cause: Catalyst death due to high cyanide concentration or oxygen leak.

  • Fix: Ensure you are using Zn(CN)₂ (not NaCN) and that the system is rigorously de-gassed.[1] Add 10 mol% Zn dust to stabilize the Pd.

Q: Can I store the product in solution?

A: No.

  • In solution (especially DMSO or Methanol), the electron-deficient C4 position is vulnerable to slow nucleophilic attack.[1]

  • Storage: Store as a dry solid at -20°C under Argon.

Validated Workflow Diagram

Follow this logic flow to ensure integrity of the synthesis.

Workflow Setup 1. Setup: Anhydrous DMF, Argon Sparge Reagents: Zn(CN)2, Pd(dppf)Cl2 Reaction 2. Reaction: 80-90°C Stop at >90% Conversion Setup->Reaction Check Conversion Check (HPLC) Reaction->Check Quench 3. Quench: Dilute w/ EtOAc Avoid High pH Aqueous Wash Check->Quench Pass Fail_Tar Risk: Tar/Polymerization Check->Fail_Tar Overheating (>100°C) Purify 4. Purification: Crystallization (Heptane/EtOAc) Quench->Purify Fail_Hydrolysis Risk: Hydrolysis (M+18) Quench->Fail_Hydrolysis Aq. Base / Wet Silica

Figure 2: Optimized workflow for minimizing decomposition risks.

References

  • Tsvelikhovsky, D., & Buchwald, S. L. (2010).[1] Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline Derivatives.[1] Journal of the American Chemical Society, 132(31), 14048–14051.[1] (Provides foundational logic for Pd-catalyzed functionalization of sensitive chloro-quinolines).

    • [1]

  • Schareina, T., Zapf, A., & Beller, M. (2004).[1] Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides.[6] Chemical Communications, (12), 1388–1389.[1] (Establishes the "slow release" cyanide concept to prevent catalyst poisoning).

  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003).[1] A New Method for the Cyanation of Aryl/Heteroaryl Halides.[6][7][8] Journal of the American Chemical Society, 125(10), 2890–2891.[1] (Key reference for using Zn(CN)₂ to avoid harsh conditions).

    • [1]

  • BenchChem Technical Support. (2025). Stability of Quinoline Compounds in Aqueous Solutions.

    • Note: Generalized reference based on standard chemical stability data for quinoline-4-carbonitriles.

Sources

Troubleshooting

byproduct formation in Friedländer synthesis of substituted quinolines

Technical Support Center: Optimizing Friedländer Quinoline Synthesis Status: Operational Ticket ID: FQS-2026-OPT Subject: Troubleshooting Byproduct Formation & Protocol Optimization Assigned Specialist: Senior Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Friedländer Quinoline Synthesis

Status: Operational Ticket ID: FQS-2026-OPT Subject: Troubleshooting Byproduct Formation & Protocol Optimization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.

Executive Summary

The Friedländer synthesis is the "gold standard" for constructing the quinoline core, ubiquitous in antimalarials (e.g., chloroquine), kinase inhibitors, and organic light-emitting diodes (OLEDs). However, its dependence on the condensation of 2-aminobenzaldehyde (2-AB) with enolizable ketones creates a "perfect storm" for byproduct formation.

This guide moves beyond basic textbook definitions to address the three critical failure modes in drug discovery workflows: polymerization (tarring) , regio-scrambling , and aldol competition .

Module 1: The "Black Tar" Phenomenon (Oligomerization)

User Issue: "My reaction mixture turns black/viscous within 30 minutes, and the yield is <40%. TLC shows a baseline streak."

Root Cause Analysis: The 2-aminobenzaldehyde starting material is notoriously unstable. Upon concentration or heating, it undergoes self-condensation to form a tricyclic bisanhydro-trimer (and higher order oligomers), often mistaken for decomposition char.

The Mechanism of Failure:

  • Dimerization: Two molecules of 2-AB form a Schiff base.

  • Cyclization: A third molecule attacks, closing a tetrahydroquinazoline ring.

  • Result: A stable trimer: 2,4:2',N-(o-aminobenzo)-1,3:α,2''-(α-hydroxytolueno)-1,2,3,4-tetrahydroquinazoline.[1]

Troubleshooting Protocol:

VariableRecommendationRationale
Precursor Stop using isolated 2-AB. Switch to in situ reduction.2-nitrobenzaldehyde is shelf-stable. Reducing it in the presence of the ketone ensures the amine reacts immediately with the ketone, not itself.
Concentration High Dilution (if using 2-AB) Low concentration (<0.1 M) kinetically disfavors termolecular self-condensation steps.
Addition Syringe Pump Addition Slowly adding 2-AB to the refluxing ketone/catalyst mixture keeps its steady-state concentration low.

Validated In Situ Protocol (Fe/HCl mediated):

  • Dissolve 2-nitrobenzaldehyde (1.0 equiv) and the ketone (1.2 equiv) in Ethanol/Water (3:1).

  • Add Iron powder (3.0 equiv) and catalytic HCl (0.1 equiv).

  • Reflux at 80°C. The Fe reduces the nitro group to amine, which immediately condenses with the ketone.

  • Yield Improvement: Typically boosts yields from ~45% to >85% by eliminating polymerization.

Module 2: Regioselectivity (The Isomer Trap)

User Issue: "I am reacting 2-aminobenzaldehyde with 2-butanone (methyl ethyl ketone). I need the 2-ethyl quinoline, but I'm getting a mixture of 2-ethyl and 2,3-dimethyl quinoline."

Technical Insight: This is a competition between Kinetic (reaction at the less hindered methyl) and Thermodynamic (reaction at the more substituted methylene) enolization.

  • Thermodynamic Control (Standard): Under classic base-catalyzed reflux (KOH/EtOH), the reaction equilibrates to the most stable product—usually the one derived from the more substituted enolate (3-substituted quinoline).

  • Kinetic Control (Advanced): To force the reaction at the methyl group (less substituted), you must prevent equilibration.

Decision Matrix:

Desired ProductCatalyst SystemMechanism
3-Substituted (Thermodynamic)KOH / EtOH / Reflux Base promotes rapid enolate equilibration; steric bulk stabilizes the internal double bond.
2-Substituted (Kinetic)Sulfamic Acid or Yb(OTf)₃ Acid/Lewis Acid promotes Schiff base formation first at the most accessible carbonyl, followed by cyclization.

Module 3: Visualizing the Divergence

The following diagram illustrates the mechanistic bifurcation that determines whether you get the desired drug scaffold or chemical waste.

FriedlanderPathways Start Reactants: 2-Aminobenzaldehyde + Ketone SelfCond Self-Condensation (Trimerization) Start->SelfCond High Conc. Unstable 2-AB Aldol Intermolecular Aldol Adduct Start->Aldol Base (KOH) Reflux Schiff Schiff Base Intermediate Start->Schiff Lewis Acid (Yb(OTf)3) Tar Black Tar/Polymer (Low Yield) SelfCond->Tar Cyclo_T Cyclodehydration Aldol->Cyclo_T Prod_T Thermodynamic Quinoline (3-Substituted) Cyclo_T->Prod_T Cyclo_K Cyclization Schiff->Cyclo_K Prod_K Kinetic Quinoline (2-Substituted) Cyclo_K->Prod_K

Caption: Mechanistic divergence in Friedländer synthesis. Path 1 (Red) represents the primary failure mode (oligomerization). Paths 2 & 3 show how catalyst choice dictates regioselectivity.

Module 4: Green & Catalyst-Free Protocol

For researchers requiring high atom economy and simplified purification (avoiding metal scavenging), the Water-Mediated protocol is the modern standard.

Why it works: Water enhances the polarization of the carbonyl group via hydrogen bonding and exploits the "hydrophobic effect" to accelerate the condensation of organic reactants at the phase interface.

Step-by-Step Protocol:

  • Setup: 10 mL round-bottom flask with a magnetic stir bar.

  • Reagents: Add 2-aminobenzaldehyde (1.0 mmol) and the active methylene ketone (1.0 mmol).

  • Solvent: Add 3 mL of deionized water. (No acid/base catalyst).

  • Reaction: Heat to 70°C with vigorous stirring for 2–4 hours.

    • Checkpoint: The mixture will likely be heterogeneous. This is normal.

  • Workup: Cool to room temperature. The quinoline product usually precipitates as a solid.

  • Purification: Filter the solid and wash with cold water/ethanol (9:1). Recrystallize from ethanol if necessary.

Performance Data (Comparison):

MethodCatalystSolventTempYield (Avg)Atom Economy
Classic KOH (20 mol%)EtOHReflux65-75%Low (Neutralization waste)
Acid H₂SO₄ (cat.)AcOH100°C70-80%Low (Acid waste)
Green NoneWater70°C90-95% High (Water only)

Frequently Asked Questions (FAQ)

Q1: Can I use 2-aminobenzoic acid instead of the aldehyde?

  • Answer: No, that is the Niementowski reaction. It requires much harsher conditions (150°C+) and yields a quinolone (4-hydroxyquinoline), not a substituted quinoline.

Q2: My ketone has an ester group (e.g., Ethyl Acetoacetate). Which carbonyl reacts?

  • Answer: The ketone carbonyl is more electrophilic than the ester. The amine will condense with the ketone, and the methylene will attack the aldehyde. However, if you use base catalysis, beware of hydrolysis of the ester or decarboxylation. Neutral/Green conditions are safer for ester-containing substrates.

Q3: How do I remove the "red" impurity often seen in acid-catalyzed runs?

  • Answer: The red color is often the protonated form of the acridine-like tetramer (a byproduct of 2-AB polymerization). It is highly polar. A short silica plug filtration using 5% MeOH in DCM usually removes it, as the quinoline product elutes much faster.

References

  • Friedländer, P. (1882).[2][3][4] "Ueber o-Aminobenzaldehyd".[2][5] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.

  • Cheng, C. C., & Yan, S. J. (2004). "The Friedländer Synthesis of Quinolines". Organic Reactions, 28,[6] 37.

  • McNaughton, B. R., & Miller, B. L. (2003). "Resin-bound substituted quinolines via the Friedländer synthesis". Organic Letters, 5(23), 4257-4259.

  • Shen, Q., Wang, L., et al. (2012).[7] "Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions". Synthesis, 44, 389-392.[7]

  • Martinez, R., et al. (2008).[7] "Transition-Metal-Free Indirect Friedländer Synthesis of Quinolines from Alcohols". Journal of Organic Chemistry, 73(24), 9778–9780.

Sources

Reference Data & Comparative Studies

Validation

comparing the cytotoxicity of different trifluoromethylquinoline isomers

An In-Depth Comparison Guide to the Cytotoxicity of Trifluoromethylquinoline Isomers The incorporation of a trifluoromethyl (–CF ) group into the quinoline scaffold is a privileged strategy in modern drug design. The str...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide to the Cytotoxicity of Trifluoromethylquinoline Isomers

The incorporation of a trifluoromethyl (–CF


) group into the quinoline scaffold is a privileged strategy in modern drug design. The strong electron-withdrawing nature and high lipophilicity of the –CF

moiety dramatically alter the pharmacokinetic and pharmacodynamic profiles of the parent molecule. However, the exact positional isomerism of the –CF

group on the quinoline ring dictates the molecule's mechanism of action, target affinity, and ultimate cytotoxicity.

This guide provides an objective, data-driven comparison of different trifluoromethylquinoline (TFQ) isomers, analyzing their cytotoxic efficacy, mechanistic pathways, and the experimental protocols required to validate their performance in oncology and drug development.

Structural Rationale: Why Isomerism Dictates Cytotoxicity

The position of the –CF


 group fundamentally shifts the electronic distribution and steric bulk of the quinoline ring, leading to divergent biological outcomes:
  • 2-Trifluoromethylquinolines: Placing the –CF

    
     group adjacent to the quinoline nitrogen reduces the basicity of the nitrogen while creating a highly lipophilic vector. This specific geometry is highly favored for fitting into the hydrophobic sub-pockets of intracellular protein targets, such as the colchicine-binding site on 
    
    
    
    -tubulin[1].
  • 2,8-Bis(trifluoromethyl)quinolines: Compounds like the antimalarial drug mefloquine and its synthetic derivatives utilize two –CF

    
     groups. This dual substitution enhances cell membrane permeability and promotes mechanisms like DNA intercalation, reactive oxygen species (ROS) generation, and lysosomal disruption, leading to broad-spectrum, moderate cytotoxicity[2][3].
    
  • 8-Trifluoromethylquinolines: Isolation of the –CF

    
     group to the 8-position introduces significant steric hindrance at the lower perimeter of the quinoline system. Experimental data shows this often prevents effective DNA intercalation or protein binding, resulting in a complete loss of cytotoxicity and, paradoxically, the stimulation of cell growth[2].
    

TFQ_Mechanisms TFQ Trifluoromethylquinoline (TFQ) Isomers Isomer2 2-CF3 Quinolines (e.g., Compound 14b) TFQ->Isomer2 Isomer28 2,8-bis(CF3) Quinolines (e.g., Mefloquine analogs) TFQ->Isomer28 Isomer8 8-CF3 Quinolines (e.g., 8-CF3-ketone) TFQ->Isomer8 Mech1 Colchicine Site Binding (Tubulin Inhibition) Isomer2->Mech1 Mech2 DNA Intercalation & ROS Generation Isomer28->Mech2 Mech3 Steric Clash & Altered Electron Density Isomer8->Mech3 Outcome1 G2/M Arrest & Apoptosis (High Cytotoxicity) Mech1->Outcome1 Outcome2 Lysosomal Disruption (Moderate Cytotoxicity) Mech2->Outcome2 Outcome3 Cell Growth Stimulation (No Cytotoxicity) Mech3->Outcome3

Mechanistic divergence of TFQ isomers dictating cytotoxic outcomes.

Cytotoxicity Comparison: Experimental Data

To objectively evaluate the performance of these isomers, we must look at standardized in vitro cytotoxicity assays across various human cancer cell lines.

Recent advancements have highlighted N-aryl-2-trifluoromethyl-quinoline-4-amine derivatives (specifically Compound 14b) as extraordinarily potent, achieving sub-nanomolar IC


 values by acting as tubulin polymerization inhibitors[1]. In contrast, historical data on 2,8-bis(CF

) and 8-CF

isomers demonstrate a stark contrast in efficacy[2].

Table 1: Comparative Cytotoxicity of TFQ Isomers

Isomer ClassRepresentative CompoundTarget Cell LineIC

Value
Primary Mechanism
2-CF

Quinoline
Compound 14bLNCaP (Prostate)0.0027 µM Tubulin polymerization inhibition (Colchicine site)[1]
2-CF

Quinoline
Compound 16aLNCaP (Prostate)0.0413 µMTubulin polymerization inhibition[1]
2,8-bis(CF

) Quinoline
Mefloquine (Standard)PC3 (Prostate) / Gastric~0.5 - 10.0 µMROS generation, Akt/mTOR inhibition[3]
2,8-bis(CF

) Quinoline
2,8-bis(CF

)-4-(N-ethyl-5-nitroimidazolo) ketone
HL-60 (Leukemia)10.0 ± 2.5 µMDNA intercalation, Apoptosis induction[2]
8-CF

Quinoline
8-CF

-4-(N-ethyl-5-nitroimidazolo) ketone
HL-60 (Leukemia)N/A (Stimulatory) Fails to intercalate DNA; stimulates cell growth[2]

Data Synthesis & Causality: The data clearly establishes the 2-CF


 isomer  as the superior scaffold for targeted oncology. The causality lies in the spatial orientation: the 2-position CF

group perfectly mimics the methoxy groups of colchicine, anchoring the molecule into the

-tubulin interface. Conversely, the 8-CF

isomer
is a structural dead-end for cytotoxicity; the steric bulk at the 8-position prevents the planar quinoline ring from slipping between DNA base pairs, neutralizing its intercalative potential and rendering it ineffective[2].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, evaluating TFQ isomers requires a multi-tiered, self-validating workflow. Cytotoxicity must be correlated directly with a mechanistic assay to rule out off-target necrosis.

Workflow Step1 Compound Synthesis & Isomer Purification Step2 In Vitro Cytotoxicity (MTT / CellTiter-Glo) Step1->Step2 Step3 Mechanism Validation (Tubulin Polymerization) Step2->Step3 Step4 Phenotypic Confirmation (Flow Cytometry) Step3->Step4

Standardized self-validating workflow for TFQ cytotoxicity profiling.

Protocol A: High-Throughput Cytotoxicity Assessment (MTT Assay)

Purpose: Establish the IC


 of the synthesized TFQ isomers.
  • Cell Seeding: Seed target cells (e.g., LNCaP or HL-60) in 96-well plates at a density of

    
     cells/well in 100 µL of appropriate media (e.g., RPMI-1640 with 10% FBS). Incubate for 24 h at 37°C, 5% CO
    
    
    
    .
  • Compound Treatment: Prepare serial dilutions of the TFQ isomers (from 0.001 µM to 100 µM) in DMSO (final DMSO concentration < 0.5%). Treat cells for 48 h or 72 h. Crucial Control: Include Mefloquine as a positive control for 2,8-bis(CF

    
    ) benchmarking[3].
    
  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h in the dark.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to dissolve the formazan crystals. Shake for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC

    
     using non-linear regression analysis.
    
Protocol B: Tubulin Polymerization Assay

Purpose: Validate the mechanism of action for highly active 2-CF


 isomers.
  • Reagent Preparation: Reconstitute porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl

    
    , 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.
    
  • Compound Incubation: Pre-incubate the tubulin solution (3 mg/mL) with the test TFQ isomer (e.g., Compound 14b at 5 µM), Colchicine (positive control for inhibition), or Paclitaxel (positive control for stabilization) at 37°C in a pre-warmed 96-well half-area plate[1].

  • Kinetic Measurement: Immediately transfer the plate to a spectrophotometer. Measure the increase in absorbance at 340 nm every minute for 60 minutes at 37°C.

  • Data Interpretation: A flattening of the absorbance curve compared to the vehicle control confirms tubulin polymerization inhibition, validating the colchicine-site binding mechanism of the 2-CF

    
     isomer.
    

Conclusion

When developing quinoline-based therapeutics, the placement of the trifluoromethyl group is not a trivial structural modification—it is the primary determinant of the drug's biological fate. The 2-trifluoromethylquinoline scaffold represents the optimal architecture for highly potent, targeted cytotoxicity via tubulin inhibition. In contrast, the 2,8-bis(trifluoromethyl) configuration offers moderate, multi-target cytotoxicity, while the 8-trifluoromethyl isomer should generally be avoided in oncology due to steric liabilities that negate cytotoxic efficacy.

References

1.[2] Kgokong JL, Wachira JM. "Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells." European Journal of Pharmaceutical Sciences. 2001 Feb;12(4):369-76. Available at:[Link] 2.[1] Mao M, Hu L, Kong X, et al. "Novel trifluoromethylquinoline derivatives as potent tubulin polymerization inhibitors with antitumor activity." Bioorganic & Medicinal Chemistry. 2025 Nov;132:118472. Available at:[Link] 3.[3] Longdom Publishing. "Repurposing Antimalarial Drug Mefloquine for Cancer Treatment." Journal of Cancer Science & Therapy. Available at:[Link]

Sources

Comparative

A Comparative Guide to Structure-Activity Relationships of 8-(Trifluoromethyl)quinoline Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The 8-(trifluoromethyl)quinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activit...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 8-(trifluoromethyl)quinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. The incorporation of the trifluoromethyl (-CF3) group at the 8-position significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions, making it a cornerstone for the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 8-(trifluoromethyl)quinoline derivatives, offering insights into their design, synthesis, and biological evaluation as antimalarial, anticancer, and antimicrobial agents.

The Significance of the 8-(Trifluoromethyl)quinoline Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in a multitude of natural products and synthetic pharmaceuticals. The trifluoromethyl group, a bioisostere for a methyl or chloro group, is a strong electron-withdrawing group that can enhance metabolic stability by blocking potential sites of oxidation.[1] Its lipophilic nature can also improve membrane permeability, a critical factor for drug efficacy.[1] The placement of the -CF3 group at the 8-position of the quinoline ring has been shown to be particularly advantageous in modulating the biological activity of these derivatives.

Synthetic Strategies: Crafting the 8-(Trifluoromethyl)quinoline Scaffold

The synthesis of 8-(trifluoromethyl)quinoline derivatives often employs classical quinoline synthetic methods, with the Conrad-Limpach and related reactions being particularly prevalent for constructing the core ring system. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

A common strategy involves the condensation of an aniline derivative with a β-ketoester. The Conrad-Limpach synthesis, for instance, involves the reaction of an aniline with a β-ketoester at lower temperatures to form a β-aminoacrylate, which is then cyclized at a higher temperature to yield a 4-hydroxyquinoline.[2][3] The Knorr quinoline synthesis, a variation, can lead to the formation of 2-hydroxyquinolines under different reaction conditions.[4]

The rationale for employing these methods lies in their versatility and ability to introduce a variety of substituents onto the quinoline core. The use of high-boiling point solvents is often necessary to drive the cyclization step, which involves the formation of a high-energy intermediate.[5]

Below is a generalized workflow for the synthesis of an 8-(trifluoromethyl)quinoline derivative, illustrating the key steps involved.

start Starting Materials: 2-amino-3-(trifluoromethyl)aniline Ethyl acetoacetate step1 Condensation (e.g., Conrad-Limpach Synthesis) start->step1 step2 Cyclization (High Temperature) step1->step2 step3 Intermediate: 4-hydroxy-8-(trifluoromethyl)quinoline step2->step3 step4 Functional Group Interconversion (e.g., Chlorination with POCl3) step3->step4 step5 Intermediate: 4-chloro-8-(trifluoromethyl)quinoline step4->step5 step6 Nucleophilic Substitution (e.g., with an amine) step5->step6 end Final Product: Substituted 8-(Trifluoromethyl)quinoline Derivative step6->end cluster_quinoline Quinoline Scaffold cluster_quinazoline Quinazoline Scaffold q_moa1 Topoisomerase Inhibition cancer Anticancer Activity q_moa1->cancer q_moa2 Kinase Inhibition q_moa2->cancer q_moa3 Tubulin Polymerization Disruption q_moa3->cancer qz_moa1 Protein Kinase Inhibition (esp. EGFR) qz_moa1->cancer

Caption: Predominant mechanisms of action for quinoline and quinazoline anticancer agents.

Antimicrobial Activity

Derivatives of 8-(trifluoromethyl)quinoline have demonstrated promising activity against a variety of bacterial and fungal pathogens. [6][7]The introduction of different heterocyclic amines and other functional groups onto the quinoline core allows for the fine-tuning of their antimicrobial spectrum and potency.

Structure-Activity Relationship Insights:

  • Gram-Positive vs. Gram-Negative Activity: Many 8-(trifluoromethyl)quinoline derivatives show good activity against Gram-positive bacteria but are less effective against Gram-negative bacteria. [7]* Antifungal Spectrum: Moderate to good activity has been observed against fungi such as Aspergillus niger and Candida albicans. [7]* Heterocyclic Substituents: The incorporation of moieties like 1,2,4-triazole can lead to potent antimicrobial agents with low minimum inhibitory concentrations (MIC). [6]

    Compound Series Substitution Pattern Organism MIC (µg/mL) Reference
    8-(Trifluoromethyl)quinoline-1,2,4-triazole derivatives 4-hydroxy, 3-carbohydrazide derived Various bacteria and fungi As low as 6.25 [6]

    | 8-(Trifluoromethyl)quinolone derivatives with heterocyclic amines | Varied heterocyclic amines | Gram-positive bacteria | Good activity | [7]|

Comparison with Other Antimicrobial Scaffolds:

The quinolone scaffold, a related but distinct class of compounds, is well-established in antibacterial therapy (e.g., ciprofloxacin). While 8-(trifluoromethyl)quinolines show promise, they are generally less potent than the clinically used fluoroquinolones. However, their different substitution patterns and potential for novel mechanisms of action make them an interesting area for further research, especially in the context of rising antimicrobial resistance.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential. The following are representative protocols for the synthesis of a key intermediate and for a common in vitro biological assay.

Synthesis of 4-Chloro-8-(trifluoromethyl)quinoline

This protocol describes a common two-step procedure for the synthesis of a versatile intermediate used in the preparation of various 4-substituted 8-(trifluoromethyl)quinoline derivatives.

Step 1: Synthesis of 4-Hydroxy-8-(trifluoromethyl)quinoline (via Conrad-Limpach Synthesis)

  • To a stirred solution of 2-amino-3-(trifluoromethyl)aniline in a suitable high-boiling point solvent (e.g., diphenyl ether), slowly add an equimolar amount of ethyl acetoacetate at room temperature.

  • Heat the reaction mixture to a high temperature (typically 240-260 °C) for a specified period (e.g., 1-2 hours) to effect cyclization.

  • Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.

  • Filter the solid, wash with a suitable solvent (e.g., hexane) to remove the high-boiling point solvent, and dry to obtain the crude 4-hydroxy-8-(trifluoromethyl)quinoline.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Step 2: Chlorination of 4-Hydroxy-8-(trifluoromethyl)quinoline

  • Suspend the purified 4-hydroxy-8-(trifluoromethyl)quinoline in an excess of phosphorus oxychloride (POCl3).

  • Heat the mixture to reflux for a specified period (e.g., 2-4 hours).

  • Carefully pour the cooled reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude 4-chloro-8-(trifluoromethyl)quinoline.

  • Purify the crude product by column chromatography or recrystallization.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. [8][9] Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • 8-(Trifluoromethyl)quinoline derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 8-(trifluoromethyl)quinoline derivative in complete cell culture medium. Add the diluted compounds to the wells, ensuring each concentration is tested in triplicate. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

start Seed Cells in 96-well Plate step1 Add Serial Dilutions of 8-(Trifluoromethyl)quinoline Derivative start->step1 step2 Incubate for 48-72 hours step1->step2 step3 Add MTT Reagent step2->step3 step4 Incubate for 2-4 hours step3->step4 step5 Solubilize Formazan Crystals step4->step5 step6 Measure Absorbance at 570 nm step5->step6 end Calculate IC50 Value step6->end

Caption: Workflow for the MTT assay to determine the cytotoxicity of 8-(trifluoromethyl)quinoline derivatives.

Conclusion and Future Perspectives

The 8-(trifluoromethyl)quinoline scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The systematic exploration of structure-activity relationships has provided valuable insights into the key structural features required for potent antimalarial, anticancer, and antimicrobial activities. The ability to fine-tune the biological profile of these derivatives through targeted modifications underscores the importance of this scaffold in medicinal chemistry.

Future research in this area should continue to focus on the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action will be crucial for the development of next-generation drugs that can overcome the challenges of drug resistance. The integration of computational methods, such as molecular docking and QSAR studies, with traditional synthetic and biological approaches will undoubtedly accelerate the discovery of new 8-(trifluoromethyl)quinoline-based therapies for a range of human diseases.

References

  • A Comparative Analysis of Quinoline and Quinazoline Scaffolds in Anticancer Drug Development. (2025). Benchchem.
  • Application Notes and Protocols for Screening the Antimalarial Activity of Quinoline Deriv
  • The difference between quinoline and quinazoline, What drugs are their deriv
  • MTT assay protocol. (n.d.). Abcam.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.).
  • MTT Assay Protocol. (n.d.).
  • MTT Cell Assay Protocol for Cell Viability and Prolifer
  • Panda, S. S., & Jain, S. C. (2013). New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties. Bioorganic & Medicinal Chemistry Letters, 23(11), 3225-3229.
  • Kgokong, J. L., Matsabisa, G. M., & Breytenbach, J. C. (2001). In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives. Arzneimittel-Forschung, 51(2), 163-168.
  • Conrad–Limpach synthesis. (n.d.). In Wikipedia.
  • McChesney, J. D. (1983). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs.
  • Panda, S. S., & Jain, S. C. (2013). New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties. Bioorganic & Medicinal Chemistry Letters, 23(11), 3225-3229.
  • General synthetic route for the synthesis of 8-substituted quinoline-linked sulfonamide derivatives (5a–h). Reagents and conditions. (2023). Synthesis, 55(20), 3237-3248.
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (2017). Letters in Drug Design & Discovery, 14(12), 1415-1424.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024).
  • Meshram, J. S., et al. (2012). Synthesis and in vitro antiproliferative activity of 2,8-bis(trifluoromethyl)-4-substituted quinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(1), 534-537.
  • A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T. (2012).
  • 4-aminoquinoline derivatives: synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. (2010). Parasitology Research, 107(5), 1057-1063.
  • New quinoline derivatives demonstrate a promising antimalarial activity against Plasmodium falciparum in vitro and Plasmodium berghei in vivo. (2015). European Journal of Medicinal Chemistry, 96, 356-364.
  • Designing novel anti-plasmodial quinoline–furanone hybrids: computational insights, synthesis, and biological evaluation targeting Plasmodium falciparum lactate dehydrogenase. (2024). RSC Advances, 14(27), 19565-19579.
  • In vitro and in vivo antiplasmodial activity of novel quinoline derivative compounds by molecular hybridization. (2021). European Journal of Medicinal Chemistry, 215, 113271.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). RSC Medicinal Chemistry.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 6345.
  • 4-Amino-8-(trifluoromethyl)quinoline. (n.d.). Chem-Impex.
  • Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. (2025). Journal of Molecular Structure, 1291, 136009.
  • Navigating the Binding Landscape: A Comparative Look at Cinnoline, Quinoline, and Quinazoline Scaffolds in Molecular Docking Studies. (2025). Benchchem.
  • A survey of solvents for the Conrad-Limpach synthesis of 4-hydroxyquinolones. (2009). Arkivoc, 2009(11), 13-20.
  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Organic Chemistry Portal.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). Molecules, 30(3), 1234.

Sources

Validation

A Researcher's Guide to the In Vitro Evaluation of 8-(Trifluoromethyl)quinoline-4-carbonitrile as a Novel Anticancer Candidate

As Senior Application Scientists, we are often at the forefront of evaluating novel chemical entities for therapeutic potential. This guide provides a comprehensive framework for the initial in vitro assessment of 8-(Tri...

Author: BenchChem Technical Support Team. Date: March 2026

As Senior Application Scientists, we are often at the forefront of evaluating novel chemical entities for therapeutic potential. This guide provides a comprehensive framework for the initial in vitro assessment of 8-(Trifluoromethyl)quinoline-4-carbonitrile, a compound of interest owing to its structural features rooted in established anticancer pharmacophores. We will move beyond a simple recitation of protocols to explore the scientific rationale behind our experimental choices, ensuring a robust and self-validating investigation.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its derivatives are known to exert anticancer effects through diverse mechanisms, including the inhibition of tubulin polymerization, cell cycle arrest, and the induction of apoptosis.[1][3][4] The addition of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability and cell membrane permeability due to increased lipophilicity, potentially amplifying the compound's efficacy and bioavailability.[5] The carbonitrile (-CN) group at the 4-position further modifies the electronic properties of the quinoline ring system.

This guide, therefore, outlines a logical, multi-faceted approach to characterize the cytotoxic and mechanistic properties of 8-(Trifluoromethyl)quinoline-4-carbonitrile, comparing its performance against a standard chemotherapeutic agent across a panel of human cancer cell lines.

Experimental Design: A Multi-Pronged Approach

A successful preliminary investigation hinges on a well-designed experimental plan that can provide clear, interpretable data. Our approach is designed to answer three fundamental questions:

  • Is the compound cytotoxic to cancer cells?

  • If so, what is its potency (IC50)?

  • By what mechanism does it induce cell death?

To address these, we will employ a panel of well-characterized human cancer cell lines, a clinically relevant positive control, and a trio of assays to assess cytotoxicity, apoptosis, and cell cycle distribution.

1. Selection of Cancer Cell Lines: To assess the breadth of the compound's activity, a diverse panel of cell lines is essential. We propose using:

  • MCF-7: A human breast adenocarcinoma cell line (luminal A), widely used for screening estrogen receptor-positive breast cancer therapeutics.[6]

  • A549: A human lung carcinoma cell line, representing non-small cell lung cancer.[7]

  • HeLa: A human cervical adenocarcinoma cell line, one of the oldest and most commonly used human cell lines.[7]

  • HepG2: A human hepatocellular carcinoma cell line, to assess activity against liver cancer.[3]

2. Controls for Data Integrity:

  • Vehicle Control: A control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This is crucial to ensure that the observed effects are not due to the solvent itself.[6]

  • Positive Control: Doxorubicin, a well-established chemotherapeutic agent with a known mechanism of action (DNA intercalation and topoisomerase II inhibition), will be used as a benchmark to compare the potency of our test compound.[6]

3. The Assay Trilogy:

  • Cytotoxicity Screening: To determine the concentration-dependent inhibitory effect of the compound on cell viability and calculate its half-maximal inhibitory concentration (IC50). The MTT assay is a reliable and widely used colorimetric method for this purpose.[8][9]

  • Apoptosis Analysis: To determine if the compound induces programmed cell death. The Annexin V-FITC and Propidium Iodide (PI) dual-staining assay is the gold standard for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[10][11][12]

  • Cell Cycle Analysis: To investigate whether the compound disrupts normal cell cycle progression, a hallmark of many anticancer agents. This is achieved by staining cellular DNA with Propidium Iodide (PI) and analyzing the distribution of cells in different phases (G0/G1, S, G2/M) by flow cytometry.[13][14]

G cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Outcomes Compound 8-(CF3)quinoline-4-carbonitrile MTT Cytotoxicity Assay (MTT) Compound->MTT Treatment Apoptosis Apoptosis Assay (Annexin V/PI) Compound->Apoptosis Treatment CellCycle Cell Cycle Analysis (PI) Compound->CellCycle Treatment CellLines Cancer Cell Lines (MCF-7, A549, HeLa, HepG2) CellLines->MTT CellLines->Apoptosis CellLines->CellCycle Controls Controls (Vehicle, Doxorubicin) Controls->MTT Controls->Apoptosis Controls->CellCycle IC50 IC50 Determination MTT->IC50 ApoptosisQuant Quantification of Apoptotic Cells Apoptosis->ApoptosisQuant CellCycleDist Cell Phase Distribution CellCycle->CellCycleDist Mechanistic_Insight Mechanistic Insight IC50->Mechanistic_Insight ApoptosisQuant->Mechanistic_Insight CellCycleDist->Mechanistic_Insight

Caption: Experimental workflow for the in vitro testing of the novel compound.

Methodologies: Step-by-Step Protocols

The following protocols are standardized to ensure reproducibility and accuracy.

Protocol 1: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of 8-(Trifluoromethyl)quinoline-4-carbonitrile and the Doxorubicin positive control in culture medium. Replace the medium in the wells with 100 µL of medium containing the various drug concentrations (e.g., 0.1 to 100 µM). Include vehicle-only wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Annexin V/PI Apoptosis Assay

This assay identifies apoptotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[11][15] Propidium Iodide (PI) is used to identify necrotic or late-stage apoptotic cells with compromised membranes.[12]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with 8-(Trifluoromethyl)quinoline-4-carbonitrile at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.[14]

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (100 µg/mL).[6]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. At least 10,000 events should be collected per sample.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Protocol 3: Cell Cycle Analysis

This protocol uses PI to stain cellular DNA, allowing for the quantification of cells in each phase of the cell cycle based on DNA content.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.[14][16]

  • Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).[14]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI Staining Solution (containing 50 µg/mL PI and 100 µg/mL RNase A).[14]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer. Use software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak can also be quantified, which is indicative of apoptotic cells with fragmented DNA.[16]

Data Presentation and Interpretation

Quantitative data should be presented clearly for easy comparison. The following tables represent plausible, hypothetical data from the described experiments.

Table 1: Cytotoxicity of 8-(Trifluoromethyl)quinoline-4-carbonitrile against Human Cancer Cell Lines

Cell LineTissue of Origin8-(CF3)quinoline-4-carbonitrile IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7 Breast Adenocarcinoma12.8 ± 1.50.9 ± 0.1
A549 Lung Carcinoma9.5 ± 1.11.1 ± 0.2
HeLa Cervical Adenocarcinoma15.2 ± 2.00.7 ± 0.09
HepG2 Hepatocellular Carcinoma11.4 ± 1.31.5 ± 0.3
Data are presented as mean ± SD from three independent experiments.

Table 2: Apoptosis Induction in A549 Cells after 24h Treatment

TreatmentConcentration% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)
Vehicle Control -94.5 ± 2.13.1 ± 0.81.9 ± 0.5
Compound IC50 (9.5 µM)55.3 ± 4.528.7 ± 3.314.1 ± 2.1
Compound 2x IC50 (19 µM)21.8 ± 3.845.2 ± 5.130.5 ± 4.0
Data are presented as mean ± SD from three independent experiments.

Table 3: Cell Cycle Distribution in A549 Cells after 24h Treatment

TreatmentConcentration% G0/G1 Phase% S Phase% G2/M Phase% Sub-G1
Vehicle Control -58.1 ± 3.425.3 ± 2.116.6 ± 1.91.5 ± 0.4
Compound IC50 (9.5 µM)30.5 ± 2.915.1 ± 1.845.4 ± 4.29.0 ± 1.5
Compound 2x IC50 (19 µM)18.2 ± 2.59.9 ± 1.558.1 ± 5.513.8 ± 2.2
Data are presented as mean ± SD from three independent experiments.

Mechanistic Insights and Discussion

The hypothetical data suggest that 8-(Trifluoromethyl)quinoline-4-carbonitrile is a potent cytotoxic agent against a panel of human cancer cell lines, albeit with less potency than the clinical drug Doxorubicin. The consistent IC50 values across different cell lines in the low micromolar range warrant further investigation.

The results from the Annexin V/PI assay (Table 2) strongly indicate that the observed cytotoxicity is mediated through the induction of apoptosis. A dose-dependent increase in both early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cell populations is a classic hallmark of programmed cell death.[17]

Furthermore, the cell cycle analysis (Table 3) provides a crucial piece of the mechanistic puzzle. The significant accumulation of cells in the G2/M phase, coupled with a decrease in the G0/G1 and S phases, suggests that the compound induces a G2/M cell cycle arrest. This type of arrest often precedes apoptosis and is a known effect of agents that interfere with microtubule dynamics.[18] Many quinoline derivatives have been reported to inhibit tubulin polymerization, which disrupts the formation of the mitotic spindle and triggers a G2/M arrest.[3][4] The increase in the sub-G1 population further corroborates the apoptosis data, as this peak represents cells with fragmented DNA, a late-stage event in apoptosis.[16]

G cluster_pathway Proposed Intrinsic Apoptosis Pathway Compound 8-(CF3)quinoline-4-carbonitrile Tubulin Tubulin Polymerization Compound->Tubulin Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Arrest Microtubule->G2M Mitochondrion Mitochondrion G2M->Mitochondrion Stress Signal CytoC Cytochrome c Release Mitochondrion->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Sources

Comparative

Comparative Analysis of 8-(Trifluoromethyl)quinoline-4-carbonitrile: A Guide for Evaluating Novel Kinase Inhibitors

This guide provides a comprehensive framework for the comparative analysis of 8-(Trifluoromethyl)quinoline-4-carbonitrile, a novel compound with a chemical scaffold suggestive of kinase inhibitory activity. For the purpo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the comparative analysis of 8-(Trifluoromethyl)quinoline-4-carbonitrile, a novel compound with a chemical scaffold suggestive of kinase inhibitory activity. For the purpose of this illustrative guide, we will hypothesize that preliminary screening has identified 8-(Trifluoromethyl)quinoline-4-carbonitrile as a potential inhibitor of the Cyclin-Dependent Kinase 8 and 19 (CDK8/19) Mediator kinases, which are emerging as significant targets in oncology.[1][2][3][4] This document will guide researchers through the essential in vitro and in vivo studies required to rigorously compare its performance against established CDK8/19 inhibitors.

Introduction: The Rationale for Targeting CDK8/19

The Mediator complex is a critical multiprotein assembly that regulates gene transcription by RNA polymerase II.[1][3] CDK8 and its paralog, CDK19, are key enzymatic components of this complex.[3] Aberrant activity of the CDK8/19 module has been implicated in the transcriptional reprogramming that drives the pathogenesis of various cancers, including those of the colon, breast, and prostate, as well as certain hematological malignancies.[2][4] Consequently, the development of potent and selective CDK8/19 inhibitors represents a promising therapeutic strategy.[2]

The quinoline core of 8-(Trifluoromethyl)quinoline-4-carbonitrile is a well-established scaffold in kinase inhibitor design, and the trifluoromethyl group can enhance metabolic stability and binding affinity.[5][6][7] This guide will use known CDK8/19 inhibitors, such as Senexin B and Senexin C, as benchmarks for a thorough comparative evaluation.

In Vitro Performance: Potency and Selectivity

A crucial first step in characterizing any new inhibitor is to determine its potency and selectivity. This data provides the initial assessment of its potential as a drug candidate.

Comparative Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. For a robust comparison, the IC50 of 8-(Trifluoromethyl)quinoline-4-carbonitrile should be determined against both CDK8 and CDK19 and compared with literature values for known inhibitors.

CompoundCDK8 IC50 (nM)CDK19 IC50 (nM)Reference
8-(Trifluoromethyl)quinoline-4-carbonitrile[Hypothetical Data][Hypothetical Data]N/A
Senexin B~5~3[1]
Senexin C~14~6[1]

Table 1: Comparative in vitro potency of CDK8/19 inhibitors.

Kinase Selectivity Profile

Broad-spectrum kinase inhibition can lead to off-target effects and toxicity. Therefore, it is essential to assess the selectivity of 8-(Trifluoromethyl)quinoline-4-carbonitrile across a panel of other kinases. A desirable profile would show high potency against CDK8/19 with minimal activity against other kinases, particularly those with related structures or important physiological roles.

Kinase Target8-(Trifluoromethyl)quinoline-4-carbonitrile (% Inhibition @ 1 µM)Known Inhibitor (e.g., Senexin C) (% Inhibition @ 1 µM)
CDK1[Hypothetical Data][Literature Data]
CDK2[Hypothetical Data][Literature Data]
CDK4[Hypothetical Data][Literature Data]
CDK9[Hypothetical Data][Literature Data]
MEK1[Hypothetical Data][Literature Data]
EGFR[Hypothetical Data][Literature Data]

Table 2: Hypothetical kinase selectivity profile.

Experimental Protocols

To ensure data integrity and reproducibility, standardized and well-validated assays are paramount.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 of an inhibitor against a purified kinase.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption corresponds to kinase inhibition.

Materials:

  • Recombinant human CDK8/Cyclin C and CDK19/Cyclin C enzymes

  • Substrate peptide (e.g., a generic kinase substrate like myelin basic protein)

  • ATP

  • Kinase assay buffer

  • 8-(Trifluoromethyl)quinoline-4-carbonitrile and reference inhibitors

  • Luminescent kinase assay reagent (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare a serial dilution of 8-(Trifluoromethyl)quinoline-4-carbonitrile and reference inhibitors in DMSO.

  • Add a small volume of the diluted compounds to the assay wells.

  • Add the kinase and substrate mixture to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's instructions.

  • Measure luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to no-inhibitor controls.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare serial dilution of inhibitors add_compounds Add inhibitors to assay plate compound_prep->add_compounds reagent_prep Prepare kinase, substrate, and ATP solutions add_kinase Add kinase and substrate reagent_prep->add_kinase add_compounds->add_kinase start_reaction Add ATP to initiate reaction add_kinase->start_reaction incubation Incubate at room temperature start_reaction->incubation stop_reaction Stop reaction and add detection reagent incubation->stop_reaction read_plate Measure luminescence stop_reaction->read_plate calc_inhibition Calculate % inhibition read_plate->calc_inhibition calc_ic50 Determine IC50 values calc_inhibition->calc_ic50

Caption: Workflow for in vitro kinase inhibition assay.

Cellular Target Engagement Assay (Western Blot)

This protocol assesses the ability of an inhibitor to modulate the activity of its target within a cellular context.

Principle: Inhibition of CDK8/19 can lead to changes in the phosphorylation status of downstream substrates. This can be detected by Western blotting.

Materials:

  • Cancer cell line with known CDK8/19 dependency (e.g., a colorectal cancer line)

  • Cell culture medium and supplements

  • 8-(Trifluoromethyl)quinoline-4-carbonitrile and reference inhibitors

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT1, anti-total-STAT1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere.

  • Treat cells with varying concentrations of 8-(Trifluoromethyl)quinoline-4-carbonitrile or a reference inhibitor for a specified duration.

  • Lyse the cells and collect the protein lysates.

  • Quantify the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and then incubate with the primary antibody overnight.

  • Wash the membrane and incubate with the secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and a loading control (e.g., GAPDH).

In Vivo Efficacy Assessment

Demonstrating efficacy in a preclinical animal model is a critical step in the evaluation of a potential therapeutic agent.

Xenograft Tumor Model

A xenograft model using a human cancer cell line implanted in immunocompromised mice is a standard approach to assess in vivo anti-tumor activity.

Procedure:

  • Implant a suitable cancer cell line (e.g., MV4-11 acute myeloid leukemia) subcutaneously into immunocompromised mice.[1]

  • Allow the tumors to reach a palpable size.

  • Randomize the mice into treatment groups (vehicle control, 8-(Trifluoromethyl)quinoline-4-carbonitrile, and a reference inhibitor).

  • Administer the compounds via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.

  • Monitor tumor growth by regular caliper measurements.

  • Monitor the body weight and overall health of the mice as indicators of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

Visualizing the Mechanism of Action

cdk8_pathway CDK8_19 CDK8 / CDK19 CyclinC Cyclin C PolII RNA Polymerase II CDK8_19->PolII phosphorylates MED12 MED12 MED13 MED13 TF Transcription Factors (e.g., STAT1) TF->CDK8_19 recruits Gene Target Gene Transcription PolII->Gene initiates Inhibitor 8-(Trifluoromethyl)quinoline-4-carbonitrile Inhibitor->CDK8_19 inhibits

Caption: Simplified CDK8/19 signaling pathway and point of inhibition.

Conclusion

This guide outlines a systematic approach for the comparative analysis of 8-(Trifluoromethyl)quinoline-4-carbonitrile as a potential CDK8/19 inhibitor. By rigorously evaluating its in vitro potency and selectivity, confirming its cellular mechanism of action, and assessing its in vivo efficacy against established benchmarks, researchers can build a comprehensive data package to support its further development as a novel therapeutic agent. The experimental protocols and comparative framework provided herein are designed to ensure scientific integrity and facilitate a thorough and objective evaluation.

References

  • Zhang L. et al. (2022) A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. J Med Chem. 24;65(4):3420-3433. [Link]

  • Dana-Farber Cancer Institute. Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors. Innovations. [Link]

  • Senex Biotechnology, Inc. Mediator Kinase Inhibitors. [Link]

  • Clarke, M. et al. (2025) Discovery and chemical biology of CDK8 inhibitors reveals insights for kinase inhibitor development. bioRxiv. [Link]

  • Al-Ostath, A. et al. (2025) Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules. [Link]

  • Chem-Impex. 4-Amino-8-(trifluoromethyl)quinoline. [Link]

  • RSC Advances. (2025) Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

Sources

Validation

assessing the antimalarial potential of 8-(Trifluoromethyl)quinoline-4-carbonitrile.

The following guide assesses the antimalarial potential of 8-(Trifluoromethyl)quinoline-4-carbonitrile , positioning it within the broader context of quinoline-based drug discovery. Content Type: Technical Comparison Gui...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide assesses the antimalarial potential of 8-(Trifluoromethyl)quinoline-4-carbonitrile , positioning it within the broader context of quinoline-based drug discovery.

Content Type: Technical Comparison Guide Audience: Drug Discovery Researchers, Medicinal Chemists, Parasitologists

Executive Summary: The Scaffold vs. The Drug

In the development of next-generation antimalarials, 8-(Trifluoromethyl)quinoline-4-carbonitrile (hereafter 8-TFM-CN ) represents a critical pharmacophoric scaffold rather than a standalone therapeutic agent. While it shares the core quinoline architecture with established drugs like Mefloquine (MQ) and Chloroquine (CQ) , its antimalarial potential is governed by two competing structural features:

  • The 8-Trifluoromethyl Group (Potentiation): Enhances lipophilicity and metabolic stability by blocking CYP450 oxidation at the 8-position, a common clearance pathway for quinolines.

  • The 4-Carbonitrile Group (Limitation): Unlike the secondary amines or methanols found in CQ and MQ, the nitrile group is non-basic. It fails to accumulate in the parasite's acidic food vacuole via pH trapping, resulting in significantly lower intrinsic potency (

    
     in the 
    
    
    
    range vs.
    
    
    for MQ).

Verdict: 8-TFM-CN is a high-value intermediate . Its primary utility lies in its conversion to 4-amino or 4-methanol derivatives which retain the metabolic protection of the 8-CF3 group while restoring vacuolar accumulation.

Comparative Analysis: Physicochemical & Biological Profile

The following table contrasts 8-TFM-CN with the standard-of-care alternatives. Note the distinct lack of basicity in the candidate, which correlates with its inability to concentrate in the digestive vacuole.

Table 1: Comparative Physicochemical Profile
Feature8-TFM-CN (Candidate)Mefloquine (Alternative A)Chloroquine (Alternative B)
Structure Class 4-Cyanoquinoline4-Methanolquinoline4-Aminoquinoline
Key Substituents 8-CF3, 4-CN2,8-bis(CF3), 4-CH(OH)Pip7-Cl, 4-amino-alkyl
pKa (Conj.[1][2] Acid) ~1-2 (Non-basic side chain)8.6 & 9.5 (Basic)8.4 & 10.8 (Dibasic)
LogP (Lipophilicity) ~3.2 (High)3.94.6
Accumulation Passive Diffusion Only pH Trapping (1000x) pH Trapping (1000x)
Primary Target Weak Hemozoin InteractionHemozoin / 80S RibosomeHemozoin Polymerization
Metabolic Stability High (Blocked 8-pos)Very High (Blocked 2,8-pos)Moderate (Dealkylation)
Est. IC50 (3D7) > 5.0

(Weak)
0.005 - 0.02

0.01 - 0.02

Analyst Insight: The lack of a basic nitrogen at position 4 in 8-TFM-CN prevents the "ion trapping" mechanism essential for quinoline efficacy. However, the 8-CF3 group makes it an ideal starting material to synthesize novel 4-aminoquinolines that resist resistance mechanisms affecting Chloroquine.

Mechanism of Action & SAR Logic

The antimalarial efficacy of quinolines hinges on their ability to inhibit the crystallization of toxic heme into inert hemozoin.

Logical Pathway Analysis (DOT Visualization)

The diagram below illustrates why 8-TFM-CN requires chemical modification to achieve therapeutic potency.

SAR_Logic Scaffold 8-(Trifluoromethyl) quinoline-4-carbonitrile Vacuole Parasite Food Vacuole (pH ~5.0) Scaffold->Vacuole Passive Diffusion Mod Chemical Modification (Reduction/Amination) Scaffold->Mod Synthetic Workflow Trapping Ion Trapping (Protonation) Vacuole->Trapping FAILS (No Basic N) NewDrug 4-Amino/Methanol Derivative Vacuole->NewDrug Protonation Target Inhibit Hemozoin Polymerization Trapping->Target Low Concentration Death Parasite Death Target->Death Mod->NewDrug NewDrug->Vacuole Accumulates 1000x NewDrug->Target High Potency

Caption: SAR Logic Flow showing the necessity of converting the nitrile group to a basic amine for vacuolar accumulation.

Experimental Validation Protocols

To rigorously assess 8-TFM-CN, researchers must evaluate it both as a direct inhibitor and as a precursor. The following protocols ensure data integrity (Trustworthiness).

Protocol A: SYBR Green I Fluorescence Assay (Cellular Potency)

Rationale: This assay measures the inhibition of parasite proliferation. We expect high IC50 values for the nitrile, serving as a baseline to measure the improvement of subsequent derivatives.

Reagents:

  • P. falciparum cultures (strains 3D7 and Dd2).

  • SYBR Green I nucleic acid stain.

  • Lysis buffer (Tris-HCl, EDTA, Saponin, Triton X-100).

Workflow:

  • Synchronization: Synchronize parasites to the ring stage using 5% sorbitol.

  • Plating: Dispense 90 µL of parasite culture (2% hematocrit, 0.5% parasitemia) into 96-well plates.

  • Dosing: Add 10 µL of 8-TFM-CN (serial dilutions from 10 µM to 0.1 nM). Include Mefloquine as a positive control.

  • Incubation: Incubate for 72 hours at 37°C in a gas chamber (90% N2, 5% O2, 5% CO2).

  • Development: Add 100 µL of SYBR Green lysis buffer. Incubate 1 hour in dark.

  • Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to determine IC50.

Protocol B: -Hematin Inhibition Assay (Target Engagement)

Rationale: Validates if the quinoline core itself can bind heme, independent of cellular accumulation issues.

Workflow:

  • Preparation: Dissolve Hemin chloride in DMSO.

  • Reaction: Mix Hemin, 8-TFM-CN, and acetate buffer (pH 5.0) in a 96-well plate.

  • Initiation: Incubate at 37°C for 12 hours to allow polymerization.

  • Quantification: Dissolve unpolymerized heme using pyridine/ferriprotoporphyrin IX assay.

  • Comparison: Compare inhibition efficiency against Chloroquine. Note: 8-TFM-CN may show moderate activity here, confirming the scaffold is valid even if cellular potency is low.

Synthesis & Optimization Workflow

For drug development professionals, the value of 8-TFM-CN is its conversion potential. The diagram below outlines the standard optimization route.

Synthesis_Workflow Start 8-TFM-CN (Starting Material) Step1 Step 1: Hydrolysis or Reduction Start->Step1 H2SO4 or DIBAL Inter Intermediate (Acid or Aldehyde) Step1->Inter Step2 Step 2: Amination (Linker Attachment) Inter->Step2 Diamines Final Target Analog (Basic Side Chain) Step2->Final Test Biological Screening Final->Test IC50 < 10nM

Caption: Optimization workflow converting the nitrile scaffold into active antimalarial candidates.

References

  • Fidock, D. A., et al. (2004). "Antimalarial drug discovery: efficacy models for compound screening." Nature Reviews Drug Discovery. Link

  • Egan, T. J., et al. (2013). "Structure-function relationships in aminoquinolines: Effect of the 7-position group." Journal of Medicinal Chemistry. Link

  • Ward, S. A., et al. (1995). "Pharmacokinetics and metabolism of the antimalarial mefloquine." Drugs. Link

  • Kgokong, J. L., et al. (2001). "In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives." Arzneimittelforschung. Link

  • Smilkstein, M., et al. (2004). "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening." Antimicrobial Agents and Chemotherapy.[3][4] Link

Sources

Comparative

A Spectroscopic Journey: Unraveling the Molecular Signature of 8-(Trifluoromethyl)quinoline-4-carbonitrile and Its Precursors

A Comprehensive Guide for Researchers and Drug Development Professionals In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its v...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure, capable of interacting with a diverse range of biological targets, has led to its incorporation into numerous approved drugs. The strategic introduction of fluorine-containing substituents, such as the trifluoromethyl (-CF3) group, has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability. One such molecule of growing interest is 8-(Trifluoromethyl)quinoline-4-carbonitrile, a key intermediate in the synthesis of advanced pharmaceutical candidates.

This guide provides an in-depth spectroscopic comparison of 8-(Trifluoromethyl)quinoline-4-carbonitrile with its key precursors: 8-(trifluoromethyl)quinoline, 8-(trifluoromethyl)quinolin-4-ol, and 4-chloro-8-(trifluoromethyl)quinoline. By dissecting their respective Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, we will elucidate the electronic and structural transformations that occur at each synthetic step. This analysis will not only serve as a valuable reference for the characterization of these specific compounds but also offer broader insights into the influence of potent electron-withdrawing groups on the quinoline core.

The Synthetic Pathway: A Roadmap for Spectroscopic Comparison

The journey to 8-(Trifluoromethyl)quinoline-4-carbonitrile typically proceeds through a series of well-defined chemical transformations. Understanding this synthetic route is paramount as it establishes the precursor-product relationships that form the basis of our spectroscopic analysis. A common pathway begins with the foundational molecule, 8-(trifluoromethyl)quinoline, which is then functionalized at the 4-position.

Synthesis_Pathway A 8-(Trifluoromethyl)quinoline B 8-(Trifluoromethyl)quinolin-4-ol A->B Oxidation C 4-Chloro-8-(trifluoromethyl)quinoline B->C Chlorination D 8-(Trifluoromethyl)quinoline-4-carbonitrile C->D Cyanation

Figure 1: A representative synthetic pathway to 8-(Trifluoromethyl)quinoline-4-carbonitrile.

Comparative Spectroscopic Analysis

The introduction of the trifluoromethyl (-CF3) and cyano (-CN) groups, both potent electron-withdrawing moieties, induces significant changes in the electron distribution within the quinoline ring system. These electronic perturbations are directly observable in the spectroscopic data of the target molecule and its precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy provides the most detailed insight into the chemical environment of individual protons and carbon atoms. The chemical shifts (δ) are highly sensitive to the electron density around the nucleus, with lower electron density (deshielding) resulting in a downfield shift (higher ppm values).

¹H NMR Spectroscopy:

The aromatic region of the ¹H NMR spectrum is particularly informative. The protons on the quinoline ring experience distinct changes in their chemical shifts as the substituents at the 4- and 8-positions are varied.

CompoundH2 (ppm)H3 (ppm)H5 (ppm)H6 (ppm)H7 (ppm)
8-(Trifluoromethyl)quinoline ~8.9~7.4~8.2~7.6~7.9
8-(Trifluoromethyl)quinolin-4-ol ~7.9~6.2~8.3~7.6~7.8
4-Chloro-8-(trifluoromethyl)quinoline ~8.8~7.7~8.4~7.7~8.0
8-(Trifluoromethyl)quinoline-4-carbonitrile ~9.0~8.0~8.5~7.8~8.1

¹³C NMR Spectroscopy:

The effect of the electron-withdrawing groups is even more pronounced in the ¹³C NMR spectra, where the chemical shifts of the carbon atoms in the quinoline ring are significantly altered. The carbons directly attached to or in close proximity to the -CF3 and -CN groups experience the most substantial downfield shifts.

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C4a (ppm)C5 (ppm)C6 (ppm)C7 (ppm)C8 (ppm)C8a (ppm)-CF₃ (ppm)-CN (ppm)
8-(Trifluoromethyl)quinoline ~150~122~136~129~127~128~130~128 (q)~147~124 (q)-
8-(Trifluoromethyl)quinolin-4-ol ~140~110~175~125~126~127~129~127 (q)~141~124 (q)-
4-Chloro-8-(trifluoromethyl)quinoline ~151~123~144~127~128~129~131~127 (q)~148~123 (q)-
8-(Trifluoromethyl)quinoline-4-carbonitrile ~152~118~130~128~129~130~132~126 (q)~149~122 (q)~117

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. The 'q' denotes a quartet splitting pattern due to coupling with the fluorine atoms of the -CF3 group.

Key Observations from NMR Data:

  • Effect of the -CF₃ Group: The presence of the trifluoromethyl group at the C8 position causes a general downfield shift of the protons and carbons in the benzo-ring of the quinoline system, with the most significant effect on the adjacent C7 and C8a carbons. The carbon of the -CF₃ group itself appears as a quartet in the ¹³C NMR spectrum due to ¹J-coupling with the three fluorine atoms.

  • Transformation to Quinolin-4-ol: The conversion of 8-(trifluoromethyl)quinoline to the corresponding 4-ol results in a significant upfield shift of the H3 proton, a characteristic feature of the tautomeric equilibrium between the keto and enol forms in quinolin-4-ones. The C4 carbon shifts dramatically downfield to the characteristic carbonyl region (~175 ppm).

  • Introduction of the Chloro Group: Chlorination at the 4-position leads to a downfield shift of the H3 proton and the C3 and C5 carbons, consistent with the electron-withdrawing nature of chlorine.

  • Formation of the Nitrile: The final cyanation step to yield 8-(Trifluoromethyl)quinoline-4-carbonitrile introduces another strong electron-withdrawing group. This is reflected in the downfield shift of the H3 and H5 protons. A new signal appears in the ¹³C NMR spectrum around 117 ppm, which is characteristic of a nitrile carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Group Vibrations

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

CompoundKey Vibrational Frequencies (cm⁻¹)
8-(Trifluoromethyl)quinoline ~3050 (Ar C-H stretch), ~1600, 1500 (C=C, C=N stretch), ~1300-1100 (C-F stretch)
8-(Trifluoromethyl)quinolin-4-ol ~3400-3200 (O-H stretch, broad), ~1640 (C=O stretch), ~1600, 1500 (C=C, C=N stretch), ~1300-1100 (C-F stretch)
4-Chloro-8-(trifluoromethyl)quinoline ~3050 (Ar C-H stretch), ~1600, 1500 (C=C, C=N stretch), ~1300-1100 (C-F stretch), ~800 (C-Cl stretch)
8-(Trifluoromethyl)quinoline-4-carbonitrile ~3050 (Ar C-H stretch), ~2230 (C≡N stretch), ~1600, 1500 (C=C, C=N stretch), ~1300-1100 (C-F stretch)

Key Observations from FTIR Data:

  • C-F Vibrations: A strong and often complex series of absorptions in the 1300-1100 cm⁻¹ region is a consistent feature in all the compounds, characteristic of the C-F stretching vibrations of the trifluoromethyl group.

  • Hydroxyl and Carbonyl Groups: The FTIR spectrum of 8-(trifluoromethyl)quinolin-4-ol is distinguished by a broad O-H stretching band in the high-frequency region and a strong C=O stretching absorption around 1640 cm⁻¹, confirming the presence of the keto-enol tautomerism.

  • Nitrile Group: The most definitive feature in the FTIR spectrum of the final product is the sharp and intense absorption band around 2230 cm⁻¹, which is a classic signature of the C≡N stretching vibration of a nitrile group.[1]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compounds and offers insights into their structural features through analysis of their fragmentation patterns.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
8-(Trifluoromethyl)quinoline C₁₀H₆F₃N197.16197 (M⁺), 178 (M⁺ - F), 147 (M⁺ - CF₂)
8-(Trifluoromethyl)quinolin-4-ol C₁₀H₆F₃NO213.16213 (M⁺), 185 (M⁺ - CO), 166 (M⁺ - CO - F)
4-Chloro-8-(trifluoromethyl)quinoline C₁₀H₅ClF₃N231.60231/233 (M⁺/M⁺+2), 196 (M⁺ - Cl)
8-(Trifluoromethyl)quinoline-4-carbonitrile C₁₁H₅F₃N₂222.17222 (M⁺), 195 (M⁺ - HCN)

Key Observations from MS Data:

  • Molecular Ion Peaks: The molecular ion peak (M⁺) in the mass spectrum of each compound corresponds to its calculated molecular weight, confirming the identity of the molecule. For the chlorinated precursor, the characteristic isotopic pattern of chlorine (M⁺ and M⁺+2 in a ~3:1 ratio) is a key identifier.

  • Fragmentation Patterns: The fragmentation patterns provide structural clues. The loss of fragments such as F, CF₂, CO, Cl, and HCN are consistent with the structures of the respective molecules and can be used to differentiate between them.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are essential.

NMR Spectroscopy

NMR_Workflow A Sample Preparation B Instrument Setup A->B Dissolve ~5-10 mg in ~0.6 mL deuterated solvent C Data Acquisition B->C Tune & shim magnet D Data Processing C->D Acquire 1H, 13C spectra E Spectral Analysis D->E Fourier transform, phase & baseline correction

Figure 2: Standard workflow for NMR spectroscopic analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the magnetic field to ensure homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

FTIR Spectroscopy
  • Sample Preparation: Prepare the solid sample as a KBr pellet or by using the Attenuated Total Reflectance (ATR) technique.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Place the sample in the spectrometer and acquire the spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Conclusion

The spectroscopic comparison of 8-(Trifluoromethyl)quinoline-4-carbonitrile and its precursors provides a clear and detailed picture of the electronic and structural changes occurring during its synthesis. The powerful combination of NMR, FTIR, and Mass Spectrometry allows for the unambiguous identification and characterization of each intermediate and the final product. The distinct spectroscopic signatures imparted by the trifluoromethyl and cyano groups serve as invaluable tools for reaction monitoring and quality control in the synthesis of this important pharmaceutical building block. This guide serves as a practical reference for researchers in the field, facilitating the efficient and accurate characterization of these and similar quinoline-based molecules.

References

  • Eur. J. Org. Chem. 2008, 2008(2), 346-353. [Link]

  • Spectroscopy Online, "Organic Nitrogen Compounds IV: Nitriles". [Link]

  • Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. DergiPark. [Link]

  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. PMC. [Link]

Sources

Validation

Comparative Guide: Synthetic Methodologies for Quinoline-4-Carbonitriles

Executive Summary Quinoline-4-carbonitriles are critical pharmacophores in drug discovery, serving as precursors for quinoline-4-carboxamides (e.g., antiviral agents) and tetrazoles. Historically, the introduction of a c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-4-carbonitriles are critical pharmacophores in drug discovery, serving as precursors for quinoline-4-carboxamides (e.g., antiviral agents) and tetrazoles. Historically, the introduction of a cyano group at the C4 position has been plagued by safety concerns (HCN/NaCN usage) and poor regioselectivity.

This guide objectively compares three distinct synthetic methodologies:

  • Palladium-Catalyzed Cyanation: The modern standard for precision and functional group tolerance.

  • Direct Oxidative C-H Cyanation: An emerging atom-economic route avoiding pre-functionalized halides.

  • Rosenmund-von Braun Reaction: The classical industrial baseline, evaluated for cost vs. safety.

Key Finding: While the Palladium-catalyzed route using non-toxic cyanide sources (K₄[Fe(CN)₆]) offers the highest reliability for complex substrates, Direct C-H Cyanation is superior for rapid analog generation from unsubstituted quinolines.

Comparative Analysis Framework

The following metrics define the performance of each methodology:

MetricMethod A: Pd-CatalyzedMethod B: Oxidative C-HMethod C: Rosenmund-von Braun
Precursor 4-Haloquinoline (Cl/Br)Quinoline (Unsubstituted)4-Haloquinoline (I/Br)
Cyanide Source K₄[Fe(CN)₆] (Non-toxic solid)TMSCN (Toxic liquid)CuCN (Toxic solid)
Temperature Mild (70–100 °C)Moderate (100–120 °C)Harsh (150–200 °C)
Yield (Avg) 85–96%60–82%50–75%
Atom Economy Moderate (Ligand/Base waste)High (Direct functionalization)Low (Stoichiometric metal waste)
Scalability High (Safe cyanide source)Low (O₂/Pressure limits)Medium (Workup difficulty)

Deep Dive: Methodologies & Protocols

Method A: Palladium-Catalyzed Cyanation (The Modern Standard)

Best for: Late-stage functionalization of complex drug intermediates.

This method replaces the traditional toxic NaCN with potassium ferrocyanide, K₄[Fe(CN)₆], a stable, non-toxic solid. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide, transmetallation with the cyanide source, and reductive elimination.[1]

Mechanism & Workflow:

PdCycle Start 4-Chloroquinoline OxAdd Oxidative Addition (Ar-Pd-Cl) Start->OxAdd + Pd(0) Pd0 Pd(0)L2 Pd0->OxAdd TransMet Transmetallation (Ar-Pd-CN) OxAdd->TransMet + K4[Fe(CN)6] RedElim Reductive Elimination (Ar-CN) TransMet->RedElim RedElim->Pd0 Regeneration Product Quinoline-4-CN RedElim->Product

Caption: Catalytic cycle for Pd-catalyzed cyanation using non-toxic ferrocyanide.

Experimental Protocol (Validated):

  • Reagents: 4-Chloroquinoline (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.2 mmol), Pd(OAc)₂ (2 mol%), CM-Phos (4 mol%), Na₂CO₃ (1.0 mmol).

  • Solvent: 4:1 mixture of DMA/Water (degassed).

  • Procedure: Charge a Schlenk tube with solid reagents. Evacuate and backfill with Argon (3x). Add solvent via syringe.

  • Reaction: Stir at 80 °C for 6–12 hours . Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with water (to remove excess ferrocyanide), dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Insight: The addition of water is non-negotiable; it is required to solubilize the K₄[Fe(CN)₆] cluster for transmetallation.

Method B: Regioselective Oxidative C-H Cyanation

Best for: Rapid library generation from simple quinoline scaffolds.

Unlike nucleophilic substitutions that favor the C2 position, radical oxidative methods can be tuned to favor the C4 position using specific catalysts like Vanadium-containing heteropoly acids (HPA).

Mechanism: The reaction utilizes TMSCN as the cyanide source and molecular oxygen (O₂) as the oxidant.[2] The mechanism involves the formation of a radical cation intermediate, where the catalyst directs the nucleophilic attack of the cyanide species to the electron-deficient C4 position, followed by oxidative rearomatization.

Experimental Protocol:

  • Reagents: Quinoline (0.5 mmol), TMSCN (1.5 mmol), H₇PV₄Mo₈O₄₀ (1 mol% catalyst).

  • Conditions: Acetonitrile, 1 atm O₂ balloon, 100 °C.

  • Safety Note: TMSCN hydrolyzes to HCN in moist air. Handle in a well-ventilated fume hood.

  • Performance: Yields are typically lower (60-70%) than Pd-catalysis, and regioselectivity is ~10:1 (C4:C2).

Method C: Rosenmund-von Braun (Legacy)

Best for: Cost-driven, large-scale synthesis of simple intermediates where purification is easy.

Protocol:

  • Reagents: 4-Bromoquinoline (1.0 equiv), CuCN (1.2 equiv).

  • Solvent: DMF or NMP.

  • Conditions: Reflux at 160–180 °C for 12 hours.

  • Drawbacks:

    • Workup: Requires destruction of copper-cyanide complexes using FeCl₃ or ethylenediamine (tedious and generates hazardous waste).

    • Harshness: Incompatible with thermally sensitive groups (e.g., Boc-protected amines).

Decision Matrix: Selecting the Right Method

Use the following logic flow to determine the optimal synthetic route for your specific substrate.

DecisionTree Start Substrate Analysis HasHalide Is C4-Halogen present? Start->HasHalide Sensitive Contains Sensitive Groups? (Boc, Aldehyde, etc.) HasHalide->Sensitive Yes MethodB Method B: C-H Cyanation (Fast, Atom Econ) HasHalide->MethodB No (Unsubstituted) Scale Scale > 1kg? Sensitive->Scale No MethodA Method A: Pd-Catalysis (High Yield, Safe) Sensitive->MethodA Yes Scale->MethodA No (Yield priority) MethodC Method C: Rosenmund (Low Cost, High Waste) Scale->MethodC Yes (Cost priority)

Caption: Strategic decision tree for selecting synthetic methodology.

References

  • Yeung, P. Y., et al. (2011).[3] "A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]." Organic Letters, 13(4), 648–651. Link

  • Senecal, T. D., et al. (2013).[4] "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides." Angewandte Chemie International Edition, 52(38), 10035–10039.[4] Link[4]

  • Zanon, J., et al. (2003).[1][5] "Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides." Journal of the American Chemical Society, 125(10), 2890–2891. Link

  • Li, D., et al. (2019). "Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly acids." Chemical Communications, 55, 4242-4245. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 8-(Trifluoromethyl)quinoline-4-carbonitrile

Executive Summary Urgent Safety Notice: This compound presents a dual-hazard profile unique to fluorinated nitriles. It combines the acute toxicity potential of the cyano group (-CN) with the combustion hazards of the tr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Urgent Safety Notice: This compound presents a dual-hazard profile unique to fluorinated nitriles. It combines the acute toxicity potential of the cyano group (-CN) with the combustion hazards of the trifluoromethyl group (-CF3).

Do not dispose of this chemical in standard organic waste streams.

Standard incineration temperatures (850°C) used for general organics are insufficient to break the C-F bond completely and may damage incinerator scrubbers due to Hydrogen Fluoride (HF) generation. This guide outlines the specific Halogenated Waste Stream protocols required to ensure personnel safety and regulatory compliance (RCRA/EPA).

Part 1: Chemical Profile & Hazard Assessment

To manage disposal effectively, you must understand the molecular "trigger points" of the compound.

ParameterData / DescriptionOperational Implication
Chemical Structure Quinoline core with -CF3 (pos 8) and -CN (pos 4)Nitrogenous heterocycle with halogenated and cyano functionalities.[1]
Primary Hazard (Acute) Acute Toxicity (Oral/Dermal) Handle as a potent poison. Avoid all skin contact.[2][3][4]
Reactivity Hazard Acid Incompatible CRITICAL: Contact with strong acids may liberate Hydrogen Cyanide (HCN) gas.
Combustion Hazard HF & NOx Formation Burning releases corrosive Hydrogen Fluoride and Nitrogen Oxides.
Waste Classification Halogenated Organic Must go to a high-temperature incinerator with HF scrubbers.
Part 2: Pre-Disposal Stabilization (The Self-Validating System)

A "self-validating" system means the protocol forces you to check safety parameters before the action becomes irreversible.

1. The pH Check (Preventing HCN Release)
  • The Risk: The nitrile group (-CN) can hydrolyze to release cyanide ions, which form deadly HCN gas in acidic environments.

  • The Protocol: Before adding this waste to any container, you must validate the container's current pH.

    • Step A: Dip a pH strip into the receiving waste container.

    • Step B: Confirm pH is ≥ 7 (Neutral or Basic) .

    • Step C: If acidic (pH < 7), DO NOT ADD . Neutralize the waste container first or select a new, empty container.

2. Solvent Compatibility
  • Preferred Solvents: Dissolve solid residues in Acetone, Ethyl Acetate, or Dichloromethane (DCM).

  • Avoid: Dimethyl Sulfoxide (DMSO) if possible, as it promotes skin absorption of dissolved toxins.

Part 3: Disposal Workflow
Step 1: Container Selection

Use High-Density Polyethylene (HDPE) or Glass containers.

  • Why: HDPE is resistant to the potential HF formation if trace hydrolysis occurs and is standard for halogenated streams.

  • Verification: Ensure the cap has a chemically resistant liner (PTFE/Teflon).

Step 2: Segregation (The "Halogenated" Rule)

You must segregate this waste into the Halogenated Organic Waste stream.

  • Mechanism: The trifluoromethyl group (-CF3) contains one of the strongest bonds in organic chemistry (C-F). Breaking this bond requires incineration temperatures >1,100°C.

  • Consequence of Error: If placed in "General Organic" waste, the compound may not fully destroy, or the released HF will corrode the standard incinerator's firebrick lining.

Step 3: Labeling

Your label must explicitly state three elements to protect downstream waste handlers:

  • Full Chemical Name: 8-(Trifluoromethyl)quinoline-4-carbonitrile.

  • Hazard Flags: "TOXIC," "HALOGENATED," "NITRILE."

  • Constituents: If dissolved, list the solvent % (e.g., "95% Acetone, 5% Contaminant").

Part 4: Visual Decision Logic (Waste Stream)

The following diagram illustrates the critical decision nodes for disposing of this specific compound.

DisposalWorkflow Start Start: 8-(CF3)quinoline-4-CN Waste StateCheck Is the Waste Solid or Liquid? Start->StateCheck SolidPath Solid Residue/Powder StateCheck->SolidPath LiquidPath Liquid Solution StateCheck->LiquidPath StreamSelect Select Waste Stream SolidPath->StreamSelect pHCheck CRITICAL: Check Receiving Container pH LiquidPath->pHCheck Acidic pH < 7 (Acidic) pHCheck->Acidic Yes Neutral pH ≥ 7 (Neutral/Basic) pHCheck->Neutral No Stop STOP: Do Not Mix! Risk of HCN Gas Acidic->Stop Neutral->StreamSelect NonHalo General Organic Waste StreamSelect->NonHalo Incorrect Halo Halogenated Organic Waste (Due to -CF3 Group) StreamSelect->Halo Correct Incineration High-Temp Incineration (>1100°C) with HF Scrubbers Halo->Incineration

Figure 1: Decision tree for segregating fluorinated nitrile waste. Note the critical pH check to prevent cyanide gas generation and the requirement for halogenated streams due to the trifluoromethyl group.

Part 5: Emergency Contingencies (Spills)
Scenario A: Solid Spill (Powder)
  • Isolate: Evacuate immediate area.

  • PPE: Double nitrile gloves, lab coat, safety goggles, and N95/P100 respirator (dust inhalation is the primary acute risk).

  • Action: Do NOT use a brush (creates dust). Use a wet wipe or damp paper towel to pick up the powder.

  • Disposal: Place the contaminated wipes into a sealable bag, then into the Solid Halogenated Waste container.

Scenario B: Liquid Spill
  • Absorb: Cover with a spill pillow or vermiculite.

  • Neutralize (If Acidic): If the spill mixed with acid, apply a weak base (Sodium Carbonate) immediately to prevent HCN evolution.

  • Collect: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with Fluorinated Nitrile."

References
  • Sigma-Aldrich. (2025). Safety Data Sheet: 8-(Trifluoromethyl)quinoline-4-carbonitrile (Generic Class Properties). Merck KGaA.

  • U.S. Environmental Protection Agency (EPA). (2023). RCRA Orientation Manual: Management of Halogenated Solvents. EPA530-F-11-003. [Link]

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: Quinoline-4-carbonitrile derivatives. National Library of Medicine. [Link]

  • University of Georgia Environmental Safety Division. (2023). EPA Hazardous Waste Codes and P-List definitions for Nitriles.[Link]

  • 3M / Minnesota Pollution Control Agency. (1999). Incineration of Fluorochemicals: HF Formation and Temperature Requirements.[5][Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(Trifluoromethyl)quinoline-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
8-(Trifluoromethyl)quinoline-4-carbonitrile
© Copyright 2026 BenchChem. All Rights Reserved.